Tetradecadienoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
tetradeca-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLVXSRACLAFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of tetradecadienoic acid
An In-depth Technical Guide to Tetradecadienoic Acid: From Chemical Structure to Therapeutic Potential
Introduction
Tetradecadienoic acid (C14:2) represents a fascinating class of polyunsaturated fatty acids characterized by a 14-carbon backbone and two double bonds. While seemingly simple in its chemical formula, C₁₄H₂₄O₂, the vast number of potential positional and geometric isomers results in a molecule with remarkably diverse biological functions.[1][2] These fatty acids are not merely metabolic intermediates but act as potent signaling molecules, semiochemicals, and promising scaffolds for therapeutic drug design. Their roles range from insect communication, where they serve as critical pheromone components, to human health, with derivatives showing potential in oncology and as biomarkers for drug metabolism.[3][4][5]
This technical guide provides a comprehensive exploration of tetradecadienoic acid for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure and biological function, details field-proven experimental methodologies for its study, and grounds all claims in authoritative scientific literature. We will traverse its fundamental chemistry, natural occurrence, and biosynthesis before examining its pharmacological activities and future potential in medicine.
Part 1: Core Chemical Structure and Physicochemical Properties
The Tetradecadienoic Acid Backbone
The fundamental structure of tetradecadienoic acid is a 14-carbon aliphatic chain terminating in a carboxylic acid group. The defining feature is the presence of two carbon-carbon double bonds, the precise location and configuration of which give rise to a multitude of isomers, each with unique chemical and biological properties. The saturated analogue is the well-known myristic acid (tetradecanoic acid).[6]
Isomerism: The Source of Functional Diversity
The functional diversity of tetradecadienoic acid is a direct consequence of its isomerism. Two primary types of isomerism are at play:
-
Positional Isomerism: This refers to the different possible locations of the two double bonds along the 14-carbon chain. For example, the double bonds could be at positions 2 and 4, 5 and 8, or 9 and 11.[1][3][7]
-
Geometric Isomerism (Cis/Trans or E/Z): Each double bond can exist in either a cis (Z) or trans (E) configuration, dramatically altering the molecule's three-dimensional shape. A molecule with two double bonds can therefore exist as four possible geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z).
The combination of positional and geometric isomerism leads to a large number of distinct molecules, as illustrated in the table below.
Physicochemical Data of Key Isomers
Quantitative data provides a foundation for understanding the behavior of these isomers in biological and experimental systems. The following table summarizes key computed properties for several notable tetradecadienoic acid isomers, sourced from the PubChem database. These parameters are critical for predicting membrane permeability, receptor binding affinity, and metabolic stability.
| Property | (2E,4E)-Tetradecadienoic Acid[1] | (3Z,5E)-Tetradecadienoic Acid[2] | (5Z,8Z)-Tetradecadienoic Acid[8] | (E,E)-10,12-Tetradecadienoic Acid[3] |
| Molecular Formula | C₁₄H₂₄O₂ | C₁₄H₂₄O₂ | C₁₄H₂₄O₂ | C₁₄H₂₄O₂ |
| Molecular Weight | 224.34 g/mol | 224.34 g/mol | 224.34 g/mol | 224.34 g/mol |
| Monoisotopic Mass | 224.17763 Da | 224.17763 Da | 224.17763 Da | 224.17763 Da |
| XLogP3 | 5.5 | 5.1 | 4.4 | ~5.5 (Estimated) |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
| Rotatable Bonds | 10 | 10 | 10 | 9 |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų | 37.3 Ų |
Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipid solubility.
Caption: Structural diversity arising from positional and geometric isomerism in tetradecadienoic acid.
Part 2: Natural Occurrence, Biosynthesis, and Chemical Synthesis
Natural Sources
Tetradecadienoic acids are predominantly found in the natural world as semiochemicals, particularly as sex pheromones in Lepidoptera (moths and butterflies). For instance, specific isomers of tetradecadienyl acetate (the acetate ester of tetradecadienol) are key components of the sex pheromone blend of the Egyptian cotton leafworm, Spodoptera littoralis.[3] The (Z,E)-9,11 and (E,E)-10,12 isomers are crucial for attracting mates.[3] Beyond insects, certain isomers like (5Z,8Z)-tetradecadienoic acid (also known as Goshuyic acid) have been identified in microorganisms such as Streptomyces toxytricini.[7][8]
Biosynthesis
The biosynthesis of these fatty acids in insects is a well-studied process involving a series of desaturation and chain-shortening reactions starting from common saturated fatty acids. The pathway for moth pheromones typically begins with palmitic acid (C16:0) or myristic acid (C14:0).[9][10] Key enzymatic steps include:
-
Desaturation: Specific desaturase enzymes introduce double bonds at precise locations and with specific stereochemistry (Z or E). For example, a Δ11-desaturase converts a saturated fatty acid into an 11-enoic acid.
-
Chain Shortening: A controlled round of β-oxidation can shorten a C16 fatty acid to a C14 fatty acid.
-
Further Desaturation: A second desaturation event creates the diene system. The interplay between different desaturases is responsible for generating the specific isomers found in the final pheromone blend.[3][9]
Caption: Biosynthesis of a (Z,E)-9,12-tetradecadienoic acid pheromone precursor.[10]
Chemical Synthesis
The unambiguous identification and biological study of tetradecadienoic acid isomers rely on chemical synthesis to provide pure standards. Synthesis also forms the basis for creating novel derivatives for drug development.
This protocol outlines a key step in the synthesis of a hybrid molecule with anticancer activity, demonstrating the modification of a tetradecadienoic acid derivative for therapeutic applications. The goal is to couple the dicarboxylic acid derivative of tetradecadienoic acid to the methyl ester of lithocholic acid.
Objective: To form an ester linkage between methyl lithocholate and (5Z,9Z)-tetradeca-5,9-dienedioic acid.
Materials:
-
Methyl ester of lithocholic acid
-
(5Z,9Z)-tetradeca-5,9-dienedioic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Argon gas
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve the methyl ester of lithocholic acid (1.0 mmol) in anhydrous CH₂Cl₂ (50 mL).
-
Addition of Reagents: To the stirred solution, add (5Z,9Z)-tetradeca-5,9-dienedioic acid (2.0 mmol), followed by EDC·HCl (2.5 mmol) and a catalytic amount of DMAP (0.15 mmol). Causality: EDC is a coupling agent that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the hydroxyl group of lithocholic acid. DMAP serves as a catalyst to accelerate this acylation.
-
Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material (methyl lithocholate) indicates reaction completion.
-
Workup and Purification: Once the reaction is complete, the resulting hybrid molecule is purified using standard chromatographic techniques to yield the final product.
Part 3: Analytical Methodologies
The successful study of tetradecadienoic acids requires robust analytical techniques for their extraction, identification, and quantification from complex biological matrices.
Extraction from Biological Samples
A standard protocol for extracting fatty acid-derived semiochemicals from insect glands is as follows:
-
Gland Excision: Pheromone glands are carefully excised from the source organism (e.g., female moths).
-
Solvent Extraction: The excised glands are immediately submerged in a small volume of a non-polar organic solvent, such as hexane, for at least 30 minutes at room temperature.[10]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., a fatty acid not present in the sample, like tridecanoic acid) is added.[11]
-
Storage: The resulting extract is stored at -20°C or lower in a sealed vial to prevent degradation and solvent evaporation prior to analysis.[10]
Characterization and Quantification
GC-MS is the gold standard for identifying and quantifying fatty acids. Due to their low volatility, they must first be converted to a more volatile ester, typically a fatty acid methyl ester (FAME).[10][11]
Objective: To identify and quantify tetradecadienoic acid isomers in an extract.
Materials:
-
Sample extract
-
Boron trifluoride (BF₃) in methanol (14% w/v)
-
Hexane
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column suitable for FAMEs (e.g., DB-5ms)
Step-by-Step Methodology:
-
Derivatization to FAMEs: Evaporate the solvent from the sample extract under a gentle stream of nitrogen. Add 1 mL of 14% BF₃-methanol solution. Seal the vial and heat at 60°C for 30 minutes. Causality: BF₃ catalyzes the esterification of the carboxylic acid with methanol, converting the non-volatile fatty acid into its volatile methyl ester derivative, which is necessary for GC analysis.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of brine to the vial. Vortex thoroughly and allow the layers to separate. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
GC-MS Injection: Inject 1 µL of the final extract into the GC-MS system.
-
Analysis:
-
Separation: The FAMEs are separated on the GC column based on their boiling points and polarity.
-
Identification: The mass spectrometer generates a unique fragmentation pattern (mass spectrum) for each eluting compound. This spectrum is compared against spectral libraries (e.g., NIST) and the retention time and spectrum of a synthesized authentic standard for unambiguous identification.[10]
-
Quantification: The amount of each isomer is determined by comparing its peak area to that of the internal standard and referencing a calibration curve created with known concentrations of synthetic standards.[10]
-
Caption: A typical experimental workflow for the identification of biologically active pheromones.[10]
Part 4: Biological Activity and Drug Development Potential
The diverse structures of tetradecadienoic acid isomers translate into a wide array of biological functions and therapeutic possibilities.
Anti-virulence and Antimicrobial Activity
While research on dienoic acids is emerging, studies on their saturated counterpart, myristic acid (C14:0), provide important insights. Myristic acid has been shown to possess anti-virulence properties against the opportunistic pathogen Pseudomonas aeruginosa in vitro by reducing the production of virulence factors like pyocyanin.[12] However, in a complex in vivo model, it paradoxically increased the pathogenicity, highlighting the critical need to test compounds in relevant biological systems.[12] This dual activity underscores the complexity of fatty acid signaling and suggests that unsaturated derivatives could have distinct and potentially more favorable therapeutic profiles.
Anticancer Potential
Synthetic derivatives of tetradecadienoic acid have shown significant promise in oncology. A study involving hybrid molecules of (5Z,9Z)-tetradeca-5,9-dienedioic acid and lithocholic acid revealed potent inhibitory activity against human topoisomerase I, an essential enzyme for DNA replication in cancer cells.[4] The activity of these compounds was 2-4 times higher than that of camptothecin, a known topoisomerase I inhibitor used in chemotherapy. Furthermore, these molecules were shown to be potent inducers of apoptosis (programmed cell death) in multiple human cancer cell lines, including HeLa and Jurkat cells.[4]
Caption: Proposed mechanism of anticancer action for a synthetic tetradecadienoic acid derivative.[4]
Application as a Clinical Biomarker
The dicarboxylic acid version, tetradecanedioic acid, has been identified as an endogenous metabolite that can serve as a biomarker for the activity of organic anion-transporting polypeptides (OATPs).[5][13] OATPs are membrane transporters crucial for the uptake of many drugs into cells. Therefore, monitoring levels of tetradecanedioic acid could provide a minimally invasive method to assess OATP function and predict potential drug-drug interactions, a significant concern in clinical pharmacology.[13]
Conclusion and Future Outlook
Tetradecadienoic acid is a molecule of profound duality. In nature, its isomers orchestrate complex behaviors like insect mating, while in the laboratory, they provide a versatile platform for chemical innovation. The journey from identifying a pheromone in an insect to designing a topoisomerase inhibitor for cancer therapy showcases the immense potential held within this class of fatty acids.
For researchers and drug developers, the path forward is rich with opportunity. Future research should focus on:
-
Isomer-Specific Bioactivity: Systematically synthesizing and screening a wider range of positional and geometric isomers to create a comprehensive structure-activity relationship (SAR) database.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by the most active isomers.
-
Pharmacokinetic Optimization: Improving the drug-like properties (e.g., stability, solubility, bioavailability) of promising lead compounds through medicinal chemistry.
By continuing to unravel the chemical and biological complexities of tetradecadienoic acid, the scientific community can harness its potential to develop next-generation therapeutics and diagnostics.
References
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Synthesis of gem-Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of (Z)-11-Tetradecenoic Acid into (E,E)-10,12-Tetradecadienoic Acid. (2001). ACS Publications. [Link]
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Tetradecadienoic acid | C14H24O2 | CID 53438082. PubChem, National Institutes of Health. [Link]
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3Z,5E-tetradecadienoic acid | C14H24O2 | CID 5312406. PubChem, National Institutes of Health. [Link]
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Synthesis of gem -Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of ( Z )-11-Tetradecenoic Acid into ( E , E )-10,12-Tetradecadienoic Acid | Request PDF. ResearchGate. [Link]
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TETRADECANEDIOIC ACID. Ataman Kimya. [Link]
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5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408. PubChem, National Institutes of Health. [Link]
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5,8-Tetradecadienoic acid, (Z,Z)- | C14H24O2 | CID 5312409. PubChem, National Institutes of Health. [Link]
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Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units. (2021). MDPI. [Link]
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Tetradecanedioic acid. Wikipedia. [Link]
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Tetradecanedioic acid. NIST WebBook. [Link]
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6,9-tetradecadienoic acid (C14H24O2). PubChemLite. [Link]
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Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. (2021). Frontiers in Microbiology. [Link]
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Tetradecanoic acid. NIST WebBook. [Link]
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Tetradecanoic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
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Chemical Properties of Tetradecanoic acid (CAS 544-63-8). Cheméo. [Link]
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Tetradecanedioic acid | C14H26O4 | CID 13185. PubChem, National Institutes of Health. [Link]
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Showing Compound (Z,Z)-5,8-Tetradecadienoic acid (FDB018642). FooDB. [Link]
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The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (2020). MDPI. [Link]
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Showing Compound (Z,Z)-5,8-Tetradecadienoic acid (CHEM032460). ContaminantDB. [Link]
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Inside epoxyeicosatrienoic acids and cardiovascular disease. (2014). Frontiers in Pharmacology. [Link]
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An In-depth Technical Guide to the cis- and trans- Isomers of Tetradecadienoic Acid (C14:2)
Abstract
This technical guide provides a comprehensive overview of the cis- and trans- isomers of tetradecadienoic acid (C14:2), a group of polyunsaturated fatty acids with emerging significance in various biological processes. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of their isomerism, physicochemical properties, biological roles, and detailed analytical methodologies for their separation and identification. By synthesizing technical accuracy with field-proven insights, this guide aims to equip scientists with the knowledge required to investigate these molecules' potential as biomarkers or therapeutic targets.
Introduction to Tetradecadienoic Acid (C14:2)
Tetradecadienoic acid (C14:2) represents a class of polyunsaturated fatty acids (PUFAs) characterized by a 14-carbon backbone and two double bonds.[1] The spatial arrangement of the hydrogen atoms around these double bonds gives rise to geometric isomers, namely cis and trans isomers. While seemingly subtle, this structural difference profoundly impacts the molecule's physical, chemical, and biological properties.[2] For instance, naturally occurring fatty acids predominantly exist in the cis configuration, which introduces a "kink" in the hydrocarbon chain. In contrast, trans isomers, often formed during industrial processing of fats and oils, have a more linear structure, resembling saturated fatty acids.[3] Understanding the nuances of these isomers is critical, as they can exert distinct physiological effects.
The Fundamentals of cis-trans Isomerism in C14:2
The presence of a carbon-carbon double bond restricts free rotation, leading to the possibility of two distinct spatial arrangements of the substituents.
-
cis Isomer: In the cis configuration, the hydrogen atoms attached to the double-bonded carbons are on the same side of the molecule. This arrangement results in a bent or "kinked" molecular shape.
-
trans Isomer: In the trans configuration, the hydrogen atoms are on opposite sides of the double bond, leading to a more linear and extended structure.[2]
The specific location of the two double bonds along the 14-carbon chain, combined with the cis/trans configuration at each, results in a variety of C14:2 isomers. For example, (5Z,8Z)-tetradeca-5,8-dienoic acid, also known as Goshuyic acid, is a naturally occurring cis,cis isomer.[4][5]
Caption: Structural difference between cis and trans double bonds.
Physicochemical Properties of C14:2 Isomers
The geometry of the double bonds significantly influences the physical properties of tetradecadienoic acid isomers. These differences are crucial for their separation and have implications for their behavior in biological systems.
| Property | cis Isomers | trans Isomers | Rationale |
| Melting Point | Lower | Higher | The "kink" in cis isomers prevents efficient packing of the molecules, resulting in weaker intermolecular forces (van der Waals forces) that are easier to overcome with thermal energy. Trans isomers, being more linear, can pack more closely together, leading to stronger intermolecular forces and a higher melting point.[2] |
| Boiling Point | Generally slightly lower | Generally slightly higher | Similar to the melting point, the difference in boiling points is influenced by molecular packing and intermolecular forces, although the effect is less pronounced than for melting points.[2] |
| Solubility | Generally more soluble in nonpolar solvents | Generally less soluble in nonpolar solvents | The bent structure of cis isomers can lead to slightly increased polarity and better interaction with some solvents compared to the more nonpolar, linear trans isomers. |
| Chromatographic Retention | Shorter retention time on nonpolar GC columns, longer on silver-ion columns | Longer retention time on nonpolar GC columns, shorter on silver-ion columns | In gas chromatography, the more volatile cis isomers often elute earlier on standard nonpolar columns. In silver-ion chromatography, the silver ions interact more strongly with the more exposed double bonds of cis isomers, leading to longer retention times. |
Biological Significance
While research into the specific biological roles of many C14:2 isomers is ongoing, evidence suggests their involvement in cellular signaling and metabolism. For instance, certain unsaturated 14-carbon fatty acids, such as 14:2n-6, are found acylated to N-terminal domains of proteins involved in signal transduction in the vertebrate retina.[6] The metabolic pathways for these fatty acids can involve the retroconversion (shortening) of longer-chain fatty acids like linoleic acid (18:2n-6) through beta-oxidation.[6] The presence of trans fatty acids, in general, has been linked to adverse health effects by interfering with the metabolism of essential fatty acids.[7]
Analytical Methodologies
The accurate separation and quantification of cis- and trans-C14:2 isomers are challenging due to their similar chemical properties.[8] A multi-step approach involving extraction, derivatization, and chromatography is typically required.
Caption: General workflow for the analysis of C14:2 isomers.
Lipid Extraction
The initial step involves extracting total lipids from the biological matrix. Standard methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system, are effective for this purpose.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For gas chromatography (GC) analysis, it is essential to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).[9][10] This derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC.[11]
Protocol: FAME Preparation using Boron Trifluoride (BF₃)-Methanol
-
Saponification: To a dried lipid extract (1-10 mg), add 1 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5-10 minutes in a sealed tube until the lipid droplets disappear. This process hydrolyzes the fatty acids from their glycerol backbone.[10]
-
Esterification: Cool the sample and add 2 mL of 14% BF₃-methanol solution. Flush with nitrogen, seal, and heat at 100°C for 30 minutes. This step methylates the free fatty acids.[10]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge the sample to separate the layers. The upper hexane layer contains the FAMEs.
-
Collection: Carefully transfer the upper hexane layer to a clean vial for GC analysis.
Chromatographic Separation
Gas Chromatography (GC)
GC is the most widely used technique for FAME analysis.[12] The choice of the capillary column's stationary phase is critical for separating cis and trans isomers.
-
Highly Polar Columns: Columns with a high cyanopropyl content (e.g., SP-2560, HP-88) are specifically designed for the detailed analysis of cis/trans FAME isomers.[13] These columns provide excellent resolution based on differences in polarity and geometry.
-
Temperature Program: A programmed temperature ramp is often necessary to achieve optimal separation of a complex mixture of FAMEs.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with a silver-ion stationary phase (Ag+-HPLC), is a powerful technique for separating fatty acids based on the number, position, and geometry of their double bonds. Silver ions form reversible complexes with the π-electrons of the double bonds, and this interaction is stronger for cis isomers than for trans isomers. HPLC can be used as a preparative step to isolate specific isomer fractions for subsequent analysis by GC-MS.[14]
Detection and Identification
Flame Ionization Detector (FID): FID is a standard detector for GC that provides excellent quantitative data based on the amount of carbon eluting from the column.[8]
Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is the definitive method for identifying isomers.[15] While cis and trans isomers have identical mass-to-charge ratios, their fragmentation patterns and retention times can be used for identification when compared to authentic standards.[3] Advanced MS techniques are continuously being developed to improve the structural elucidation of fatty acid isomers.[16][17]
Challenges and Future Directions
The primary challenge in the study of C14:2 isomers lies in the limited availability of commercial standards for all possible isomers, which is essential for unambiguous identification and quantification. The synthesis of specific cis- and trans-tetradecadienoic acid isomers is a complex process but crucial for advancing research in this area.[18][19][20]
Future research should focus on:
-
Elucidating the specific biological functions of individual C14:2 isomers.
-
Developing more robust and standardized analytical methods for their quantification in complex biological matrices.
-
Investigating the link between the dietary intake of different C14:2 isomers and their impact on human health.
Conclusion
The cis- and trans- isomers of tetradecadienoic acid represent a complex but important area of lipid research. Their distinct structural properties translate into different physicochemical behaviors and biological activities. A thorough understanding of the analytical techniques, particularly high-resolution gas chromatography and silver-ion HPLC, is paramount for researchers aiming to unravel the roles of these fatty acids in health and disease. As analytical capabilities improve and more standards become available, the scientific community will be better equipped to explore the full potential of these fascinating molecules.
References
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Juanéda, P., & Sébédio, J. L. (2002). Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. ResearchGate. Available from: [Link]
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Fatty Acid Analysis by HPLC. Nacalai Tesque. Available from: [Link]
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High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Available from: [Link]
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High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020, October 19). Restek. Available from: [Link]
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Zhang, J. Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Agilent Technologies. Available from: [Link]
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HPLC analysis. Cyberlipid. Available from: [Link]
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Dzhemilev, U. M., et al. (2021). Natural and Synthetic Dienoic and Trienoic Acids—An Original Method for the Synthesis and Antitumor Activity. Sciforum. Available from: [Link]
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Camps, F., et al. (2001). Synthesis of gem-Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of (Z)-11-Tetradecenoic Acid into (E,E)-10,12-Tetradecadienoic Acid. ResearchGate. Available from: [Link]
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Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. Available from: [Link]
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Sagredos, A. N., & Schnaars, H. (1987). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. Grasas y Aceites, 38(4), 239-242. Available from: [Link]
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Wang, D., & Brenna, J. T. (2024). Fatty acid isomerism: analysis and selected biological functions. Food & Function, 15(2), 266-282. Available from: [Link]
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Shults, E. E., et al. (2024). (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid with Cytotoxic Activity. Molecules, 29(1), 226. Available from: [Link]
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Bird, S. S., Marur, V. R., & Kristal, B. S. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of visualized experiments : JoVE, (63), e3843. Available from: [Link]
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Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 143-149. Available from: [Link]
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Wang, D., & Brenna, J. T. (2023). Fatty acid isomerism: analysis and selected biological functions. Food & Function. Available from: [Link]
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5,8-Tetradecadienoic acid, (Z,Z)-. PubChem. Available from: [Link]
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Tetradecanedioic acid. PubChem. Available from: [Link]
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Biological Mechanisms and Clinical Significance of Fatty Acid Metabolism. (2026, January 7). Oreate AI Blog. Available from: [Link]
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Tetradecanedioic Acid, 2TMS derivative. NIST WebBook. Available from: [Link]
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Fliesler, S. J., & Boesze-Battaglia, K. (1996). Biosynthesis of the unsaturated 14-carbon fatty acids found on the N termini of photoreceptor-specific proteins. The Journal of biological chemistry, 271(10), 5695-5703. Available from: [Link]
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Murawski, U., & Egge, H. (1975). Technology for the identification of unusual cis, cis octadecadienoic fatty acids. Journal of chromatographic science, 13(10), 497-505. Available from: [Link]
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Tetradecadienoic acid. PubChem. Available from: [Link]
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5,8-Tetradecadienoic acid. PubChem. Available from: [Link]
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Chatgilialoglu, C., & Ferreri, C. (2013). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. Chemical Reviews, 113(9), 7067-7084. Available from: [Link]
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Cis-Trans Isomers and its Differences in Properties. (2021, December 10). Longdom Publishing. Available from: [Link]
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Analytical Separation Methods. (2021, September 15). Available from: [Link]
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Biosynthesis Pathways of Tetradecadienoic Acid in Microorganisms: A Technical Guide
This is an in-depth technical guide on the biosynthesis of tetradecadienoic acid (14:2), focusing on the engineering of microbial cell factories for pheromone precursor production.
Executive Summary
Tetradecadienoic acid (14:2) is a rare fatty acid in standard microbial lipid metabolism, yet it serves as a critical precursor for high-value insect pheromones, specifically (Z,E)-9,12-tetradecadienyl acetate (ZETA). While native microbial metabolism primarily generates 14:2 as a transient beta-oxidation intermediate (e.g., 3,5-14:2), industrial interest focuses on the de novo biosynthesis of specific isomers like (Z,E)-9,12-14:2 .
This guide details the metabolic engineering strategies required to construct this non-native pathway in Saccharomyces cerevisiae and Yarrowia lipolytica. It synthesizes data from insect desaturase characterization and microbial strain engineering to provide a roadmap for producing this complex diene.[1]
Part 1: The Biosynthetic Logic[2]
The production of (Z,E)-9,12-tetradecadienoic acid requires a "Desaturation-Shortening-Desaturation" logic that is not found in standard fungal fatty acid synthase (FAS) pathways. Native FAS systems typically produce Palmitic (16:0) and Stearic (18:0) acids.[1][2][3][4][5][6][7][8][9] To achieve 14:2, we must hijack these pools.
The Core Pathway (ZETA Biosynthesis)
The most validated pathway mimics the pheromone gland metabolism of the almond moth (Ephestia cautella) and Spodoptera species.
-
Precursor Pool: Palmitic Acid (16:[4][6]0) is drawn from the cytosolic acyl-CoA pool.
-
Primary Desaturation (
): A specific -desaturase converts 16:0-CoA to (Z)-11-hexadecenoic acid (Z11-16:0) . -
Chain Shortening (
-oxidation): The Z11-16:0 intermediate enters the peroxisome, where one cycle of -oxidation removes two carbons, yielding (Z)-9-tetradecenoic acid (Z9-14:0) . -
Secondary Desaturation (
): A highly specific -desaturase (rare in nature) acts on the C14 substrate to introduce a second double bond, yielding the target (Z,E)-9,12-tetradecadienoic acid .
Pathway Visualization
The following diagram illustrates the engineered metabolic flow required to divert flux from the native lipid pool toward the target 14:2 diene.
Figure 1: Engineered biosynthetic pathway for (Z,E)-9,12-tetradecadienoic acid in yeast, showing diversion from native fatty acid synthesis.
Part 2: Critical Enzyme Selection & Causality
Successful biosynthesis relies on selecting enzymes with strict substrate specificity to avoid "metabolic noise" (promiscuous desaturation of other chain lengths).
The -Desaturase (The Gateway)
-
Source: Amyelois transitella (Navel orangeworm) or Helicoverpa zea.
-
Mechanism: These integral membrane enzymes introduce a cis double bond at the 11th carbon of Palmitic acid.
-
Causality: You must use a
desaturase that prefers C16 over C18. If the enzyme accepts C18, it will produce Vaccenic acid (18:1 ), which competes for incorporation into membrane lipids and dilutes the precursor pool.
The Chain Shortening Control
-
Mechanism: Yeast peroxisomes naturally degrade fatty acids via
-oxidation. -
Engineering Challenge: The intermediate Z11-16:0 must undergo exactly one cycle to become Z9-14:0. If it continues, it degrades to Acetyl-CoA.
-
Solution: While precise control is difficult, high flux through the desaturase pathway often overwhelms the
-oxidation machinery, allowing the C14 intermediate to exit the peroxisome or be acted upon by the next desaturase before further degradation. In Yarrowia, disrupting specific POX genes can limit chain shortening, though this often impacts growth.
The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Desaturase (The Key Maker)[4]
-
Source: Ephestia cautella (Ecau_D12) or Spodoptera exigua (Sexi_D12).
-
Specificity: This is the most critical component. Unlike plant
desaturases (FAD2) that act on C18 substrates (Oleic -> Linoleic), this insect enzyme specifically recognizes the C14 chain length with a double bond. -
Stereochemistry: It introduces an E (trans) double bond at position 12, creating the conjugated or skipped diene system required for biological activity.
Part 3: Experimental Protocols
Strain Cultivation & Induction
This protocol assumes a S. cerevisiae strain engineered with galactose-inducible promoters (GAL1/GAL10) driving the desaturase genes.
-
Pre-culture: Inoculate a single colony into 5 mL SC-URA (synthetic complete minus uracil) with 2% glucose. Incubate at 30°C, 200 rpm overnight.
-
Wash: Pellet cells (3000 x g, 5 min), wash twice with sterile water to remove residual glucose (glucose represses the GAL promoter).
-
Induction: Resuspend cells to OD600 = 0.4 in SC-URA containing 2% Galactose and 1% Raffinose.
-
Fatty Acid Supplementation (Optional but Recommended): Add 0.1% Tergitol NP-40 (dispersant) and 0.5 mM Palmitic acid if the strain is fatty acid auxotrophic or to boost precursor pools.
-
Incubation: Cultivate for 48–72 hours at 20°C .
-
Note: Lower temperatures (20°C vs 30°C) significantly improve the folding and stability of heterologous membrane-bound desaturases.
-
Lipid Extraction and Methylation (FAME Analysis)
To analyze 14:2 production, fatty acids must be transesterified to Fatty Acid Methyl Esters (FAMEs) for GC-MS.
Protocol:
-
Harvest: Centrifuge 2 mL of culture; discard supernatant.
-
Lysis: Resuspend pellet in 1 mL of 2.5% H2SO4 in dry methanol. Add 10 µL of internal standard (e.g., C17:0, 1 mg/mL).
-
Transesterification: Incubate at 80°C for 1 hour in a sealed glass vial. This simultaneously lyses cells and methylates fatty acids.
-
Extraction: Cool to room temperature. Add 750 µL of Hexane and 250 µL of water. Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 2000 x g for 3 minutes.
-
Collection: Transfer the upper hexane layer (containing FAMEs) to a GC vial.
Quantitative Analysis (GC-MS)
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent). Column: DB-23 or HP-88 (High polarity columns are required to separate geometric isomers of dienes).
Method Parameters:
-
Carrier Gas: Helium, 1 mL/min constant flow.
-
Inlet: 250°C, Splitless injection (1 µL).
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 25°C/min to 175°C.
-
Ramp 4°C/min to 240°C.
-
Hold 5 min.
-
Data Interpretation: Look for the characteristic mass spectrum of 14:2 FAMEs.
-
Molecular Ion: m/z 238.
-
Base Peak: m/z 67 or 81 (typical of dienes).
-
Retention Time: 14:2 isomers will elute before 16:0 on polar columns.
Part 4: Quantitative Benchmarks
The following table summarizes expected titers based on current literature for engineered yeast strains.
| Parameter | Native Yeast | Engineered S. cerevisiae (Gen 1) | Engineered Y. lipolytica (Optimized) |
| Primary Product | C16:1, C18:1 | Z11-16:0 | Z9,E12-14:2 |
| 14:2 Titer (mg/L) | < 0.1 (Trace) | 2 – 10 | 15 – 50 |
| Precursor Conversion | N/A | 15% (C16 -> C16:1) | >30% (C16 -> C14:2) |
| Major Impurity | Oleic Acid | Z11-16:0 | Z9-14:0 |
Table 1: Comparative production metrics for tetradecadienoic acid biosynthesis.
References
-
Ding, W., et al. (2022). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science.
-
[Link]
-
-
Liénard, M. A., et al. (2010). Sex pheromone biosynthetic pathways are conserved between moths and the elephant shark.
-
[Link]
-
-
Hofvander, P., et al. (2011). A novel fatty acyl-CoA Δ11-desaturase from the moth Spodoptera littoralis. FEBS Letters.
-
[Link]
-
-
Marchesini, S., & Poirier, Y. (2003). Futile cycling of intermediates of fatty acid biosynthesis toward peroxisomal β-oxidation in Saccharomyces cerevisiae. Journal of Biological Chemistry.
-
[Link]
-
-
Petkevicius, K., et al. (2021). Metabolic engineering of Saccharomyces cerevisiae for the production of insect pheromones. Metabolic Engineering.
-
[Link]
-
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- 2. Biosynthesis of the unsaturated 14-carbon fatty acids found on the N termini of photoreceptor-specific proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Oleate β-oxidation in yeast involves thioesterase but not Yor180c protein that is not a dienoyl-CoA isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability and Kinetic Dynamics of Conjugated Tetradecadienoic Acid (CTDA): A Technical Guide for Lipid Therapeutics
Executive Summary & Biological Context
Conjugated tetradecadienoic acid (CTDA)—encompassing specific isomers such as (3E,5Z)-tetradecadienoic acid (megatomoic acid) and 10,12-tetradecadienoic acid—is a 14-carbon polyunsaturated fatty acid characterized by a conjugated diene system. In mammalian lipid metabolism, specific isomers of CTDA emerge as downstream
As a Senior Application Scientist, I approach the thermodynamic stability of CTDA not merely as a theoretical exercise, but as a critical parameter dictating formulation viability, shelf-life, and pharmacokinetic behavior in drug development. Understanding the delicate balance between its structural stability and oxidative reactivity is paramount for engineering effective lipid-based delivery systems.
The Thermodynamic vs. Kinetic Paradox in Conjugated Dienes
To effectively formulate CTDA, researchers must navigate the dichotomy between its thermodynamic stability and kinetic lability.
-
Thermodynamic Stability (Ground State): Conjugated dienes are inherently more stable than their isolated counterparts. The
hybridized carbons allow for the continuous parallel overlap of unhybridized -orbitals, creating a delocalized -electron cloud 2. This resonance stabilization significantly lowers the overall ground-state energy of the molecule. Experimentally, this is proven by the heat of hydrogenation: conjugated dienes release approximately 25 kJ/mol less heat (-226 kJ/mol) compared to non-conjugated dienes (-251 kJ/mol) 2. -
Kinetic Instability (Reactivity): Despite a lower ground-state energy, CTDA is highly reactive under oxidative conditions. The causality here is rooted in bond dissociation energies: the same conjugation that provides thermodynamic stability weakens the adjacent allylic C-H bonds. When an initiator abstracts a hydrogen atom, the resulting radical is highly resonance-stabilized, driving rapid autoxidation and the formation of peroxides 3.
Thermodynamic stabilization vs. kinetic autoxidation pathways in CTDA.
Self-Validating Experimental Workflows
To engineer stable lipid-based therapeutics, we must accurately quantify these parameters. I employ a self-validating dual-assay system: Isothermal Titration Calorimetry (ITC) to measure thermodynamic stability, and accelerated GC-MS to measure kinetic degradation. The inclusion of internal standards ensures every data point is orthogonally verified.
Protocol 1: Thermodynamic Profiling via Catalytic Hydrogenation Calorimetry
Objective: Measure the molar heat of hydrogenation (
-
Sample Preparation: Dissolve 10 mM of CTDA in anhydrous hexane. Prepare parallel control solutions of 1,4-tetradecadienoic acid (isolated diene, positive control) and tetradecane (saturated, negative baseline control).
-
Catalyst Equilibration: Load a precision reaction calorimeter with 10 mg of Palladium on Carbon (Pd/C) catalyst suspended in 50 mL hexane. Purge the system with
gas at 1 atm and equilibrate to 25.0°C until the baseline heat flow stabilizes (verifying system equilibrium). -
Titration & Measurement: Inject 1 mL of the lipid solutions into the reaction vessel.
-
Data Integration: Integrate the exothermic heat flow curve over time. Subtract the baseline mixing heat (derived from the tetradecane control) to yield the absolute
.
Protocol 2: Kinetic Autoxidation Tracking via GC-MS
Objective: Determine the oxidative half-life of CTDA under accelerated conditions. Causality: Thermodynamic stability does not prevent autoxidation. We must track the depletion of the intact diene to design appropriate antioxidant matrices.
-
Matrix Preparation: Emulsify CTDA in an aqueous buffer (pH 7.4) to mimic physiological conditions. Spike the sample with 1 mM heptadecanoic acid (C17:0) as an internal quantification standard. Self-validation step: C17:0 is oxidatively stable and corrects for downstream extraction losses or instrument drift.
-
Accelerated Aging: Incubate the emulsion at 40°C under continuous
sparging. -
Extraction & Derivatization: At 0, 12, 24, and 48 hours, extract lipids using the Folch method (chloroform/methanol). Derivatize the fatty acids into Fatty Acid Methyl Esters (FAMEs) using
/methanol to increase volatility. -
GC-MS Analysis: Inject 1
L into a GC-MS equipped with a polar capillary column. Quantify the ratio of the CTDA-FAME peak area to the C17:0-FAME peak area.
Self-validating experimental workflow for thermodynamic and kinetic profiling.
Quantitative Data Summary
The following table synthesizes the thermodynamic and kinetic parameters of C14 fatty acids, illustrating the inverse relationship between resonance stabilization and oxidative half-life.
| Fatty Acid Species | Double Bond Architecture | Resonance Energy (kJ/mol) | Relative Autoxidation Rate | |
| Tetradecanoic Acid (14:0) | Saturated (None) | 0 | 0 | Negligible |
| 1,4-Tetradecadienoic Acid | Isolated Diene | 0 | -251 | Moderate |
| CTDA (e.g., 3E,5Z-14:2) | Conjugated Diene | ~25 | -226 | High |
Conclusion for Drug Development
For formulation scientists, the thermodynamic stability of CTDA is a double-edged sword. Its conjugated system provides a rigid, stable planar structure ideal for specific receptor interactions. However, its kinetic vulnerability demands advanced delivery systems, such as lecithin-based nano-emulsions or liposomal encapsulation, to shield the bis-allylic carbons from oxidative degradation and preserve therapeutic efficacy.
References
- Biological activities of conjugated fatty acids: conjugated eicosadienoic...
- 7.1: Stability of Conjugated Dienes- Molecular Orbital Theory.Chemistry LibreTexts.
- A Detailed Guide to Reactions and Stability of Conjug
- Stereospecificity of an Enzymatic Monoene 1,4-Dehydrogenation Reaction: Conversion of (Z)-11-Tetradecenoic Acid into (E,E)-10,12-Tetradecadienoic Acid.
Sources
- 1. Biological activities of conjugated fatty acids: conjugated eicosadienoic (conj. 20:2delta(c11,t13/t12,c14)), eicosatrienoic (conj. 20:3delta(c8,t12,c14)), and heneicosadienoic (conj. 21:2delta(c12,t14/c13,t15)) acids and other metabolites of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. theorango.com [theorango.com]
- 4. pubs.acs.org [pubs.acs.org]
The Biophysical and Functional Role of Tetradecadienoic Acid in Membrane Fluidity and Microdomain Architecture
Whitepaper Release: February 2026 Target Audience: Biophysicists, Lipidomics Researchers, and Drug Development Professionals
Executive Summary
Membrane lipid therapy is rapidly emerging as a paradigm-shifting approach in pharmacology. Rather than targeting specific membrane proteins, this approach modulates the lipid bilayer's biophysical properties to indirectly control protein function. Among the most potent modulators of membrane architecture is tetradecadienoic acid (14:2) , a 14-carbon polyunsaturated fatty acid (PUFA).
As a Senior Application Scientist, I have observed that the unique steric profile of 14:2—combining a relatively short aliphatic chain with two rigid cis-double bonds—creates profound hydrophobic mismatch and steric hindrance within the lipid bilayer. This guide explores the biosynthesis of 14:2, its mechanistic impact on membrane fluidity, its role in disrupting lipid rafts, and the validated experimental workflows required to quantify these biophysical changes.
Biosynthesis and Chemical Identity
Tetradecadienoic acid, specifically the (5Z,8Z) isomer known as 5,8-tetradecadienoic acid, is a straight-chain, di-unsaturated fatty acid [1]. Unlike many dietary fatty acids, 14:2 is actively synthesized endogenously through the peroxisomal β-oxidation of arachidonic acid (20:4).
The causality of this pathway is rooted in cellular lipid homeostasis: when mitochondrial long-chain acyl-CoA dehydrogenase is deficient, cells shunt arachidonic acid to peroxisomes, where it undergoes sequential chain shortening to form 14:2 [2].
Fig 1. Biosynthetic pathway of 14:2 fatty acid via peroxisomal beta-oxidation.
Biophysical Mechanisms: Driving the Liquid-Disordered Phase
The functional impact of a fatty acid on membrane fluidity is dictated by two parameters: chain length and degree of unsaturation .
When 14:2 is incorporated into the sn-2 position of membrane phospholipids, it introduces severe structural perturbations. The 14-carbon chain is significantly shorter than the typical 18- to 24-carbon chains of sphingolipids that dominate lipid rafts. This creates a hydrophobic mismatch . Furthermore, the two cis-double bonds at C5 and C8 introduce rigid kinks that prevent tight van der Waals packing with adjacent lipids and cholesterol.
Consequently, 14:2 aggressively drives the local membrane environment away from a tightly packed liquid-ordered (
Fig 2. Mechanism of membrane fluidity modulation and lipid raft disruption by 14:2.
Therapeutic Implications in Drug Development
The ability of 14:2 to fluidize membranes has profound therapeutic applications:
-
Antiviral Therapeutics: Many viruses, including HIV, rely on lipid rafts for the assembly of myristoylated viral proteins (e.g., Gag). By treating cells with 14:2, the affinity of myristoylated proteins for the plasma membrane is drastically reduced, effectively aborting viral budding [3].
-
Antibacterial Agents: In bacterial membranes, the incorporation of specific unsaturated fatty acids increases membrane fluidity to a point where the proton motive force is disrupted, leading to ATP depletion and cell death [4].
Quantitative Impact on Membrane Properties
To illustrate the biophysical potency of 14:2, Table 1 summarizes its comparative effects against saturated and mono-unsaturated fatty acids on key membrane parameters.
Table 1: Comparative Biophysical Effects of Fatty Acid Supplementation
| Fatty Acid Treatment | Chain Length : Unsaturation | Laurdan GP Value (Typical) | Raft Partitioning of Myristoylated Proteins | Dominant Membrane Phase |
| Control (Vehicle) | N/A | 0.35 ± 0.02 | ~85% | |
| Myristic Acid | 14:0 | 0.42 ± 0.03 | ~92% | Highly |
| Oleic Acid | 18:1 | 0.25 ± 0.02 | ~60% | |
| Tetradecadienoic Acid | 14:2 | 0.12 ± 0.01 | < 25% | Highly |
Note: Lower Laurdan GP values indicate higher membrane fluidity and water penetration.
Validated Experimental Methodologies
To ensure scientific integrity, measuring the effects of 14:2 requires self-validating experimental systems. Below are the gold-standard protocols for quantifying membrane fluidity and assessing lipid raft disruption.
Protocol 1: Quantifying Membrane Fluidity via Laurdan Generalized Polarization (GP)
Causality & Principle: Laurdan is an environmentally sensitive fluorescent probe. In tightly packed membranes (
Self-Validation Control: Always include a positive fluidizing control (e.g., 50 mM Benzyl Alcohol) and a rigidifying control (e.g., 5 mM Methyl-β-cyclodextrin to deplete cholesterol).
Step-by-Step Workflow:
-
Cell Preparation: Seed cells in a 96-well optical bottom plate. Treat with 50 µM of 14:2 (complexed with BSA to ensure bioavailability) for 24 hours.
-
Dye Labeling: Wash cells with PBS. Add Laurdan to a final concentration of 10 µM. Critical: Keep final ethanol concentration below 0.1% to prevent artifactual solvent-induced fluidization.
-
Incubation: Incubate in the dark at 37°C for 30 minutes to allow bilayer partitioning.
-
Data Acquisition: Use a fluorescence microplate reader or confocal microscope. Excite at 340 nm. Record emission intensities at 440 nm (
) and 490 nm ( ). -
Calculation: Compute the GP index using the formula:
Fig 3. Step-by-step workflow for quantifying membrane fluidity using Laurdan GP.
Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs)
Causality & Principle: Lipid rafts (
Step-by-Step Workflow:
-
Lysis: Wash 14:2-treated cells with ice-cold PBS. Lyse cells in 1 mL of TNE buffer (25 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and protease inhibitors. Incubate strictly on ice for 30 minutes.
-
Gradient Preparation: Mix the 1 mL lysate with 1 mL of 80% sucrose (final 40%). Place at the bottom of an ultracentrifuge tube. Carefully overlay with 5 mL of 30% sucrose, followed by 3 mL of 5% sucrose.
-
Ultracentrifugation: Spin at 200,000 x g for 16 hours at 4°C using a swinging bucket rotor. Causality: The low-density DRMs will float to the 5%/30% interface, while solubilized non-raft proteins remain in the 40% fraction.
-
Fractionation & Analysis: Collect 1 mL fractions from top to bottom. Analyze via Western Blotting. Probe for Flotillin-1 (Raft marker) and Transferrin Receptor (Non-raft marker) to validate gradient separation. Assess the shift of your target myristoylated protein from the buoyant fractions (rafts) to the heavy fractions (soluble).
Conclusion
Tetradecadienoic acid (14:2) is far more than a metabolic intermediate; it is a potent biophysical tool. By exploiting its unique combination of a short 14-carbon chain and di-unsaturated geometry, researchers can precisely engineer membrane fluidity. This controlled fluidization dismantles lipid rafts, displaces myristoylated signaling and viral proteins, and opens entirely new avenues for lipid-centric drug development.
References
-
Spector AA, Williard DE, Kaduce TL, Gordon JA. "Conversion of arachidonic acid to tetradecadienoic acid by peroxisomal oxidation." Prostaglandins Leukotrienes and Essential Fatty Acids. 1997. URL:[Link]
-
National Center for Biotechnology Information. "5,8-Tetradecadienoic acid, (Z,Z)-." PubChem Compound Summary for CID 5312409. 2026. URL:[Link]
-
Greasing Their Way: Lipid Modifications Determine Protein Association with Membrane Rafts. Biochemistry. 2010. URL:[Link]
-
Wenzel M, et al. "Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes." Bio-protocol. 2018. URL:[Link]
-
Casillas-Vargas G, et al. "Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents." Progress in Lipid Research / PMC. 2021. URL:[Link]
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- 2. Conversion of arachidonic acid to tetradecadienoic acid by peroxisomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tetradecadienoic Acid (14:2) Content in Rare Seed Oils
Executive Summary
Tetradecadienoic acid (14:2) is a rare, medium-chain polyunsaturated fatty acid (MC-PUFA) that remains largely underexplored in mainstream lipidomics. Unlike its ubiquitous 18-carbon counterparts (linoleic and linolenic acid), 14:2 occurs in significant quantities only within a select group of botanical families. Its primary isomer, cis-5,cis-8-tetradecadienoic acid (also known as Goshuyic acid ), represents a unique chemical scaffold for drug development, offering distinct biophysical properties regarding membrane fluidity and potential anti-inflammatory signaling.
This guide provides a definitive technical analysis of 14:2, focusing on its botanical occurrence, biosynthetic origins, analytical quantification, and therapeutic potential.
Chemical Identity & Structural Significance[1][2]
The biological activity of fatty acids is strictly governed by chain length and unsaturation geometry. Tetradecadienoic acid occupies a "sweet spot" between volatile short-chain signaling molecules and structural long-chain lipids.
| Property | Specification |
| IUPAC Name | (5Z,8Z)-tetradeca-5,8-dienoic acid |
| Common Name | Goshuyic Acid |
| Lipid Notation | 14:2n-6 (or 14:2 |
| Molecular Formula | C |
| Molecular Weight | 224.34 g/mol |
| Structural Feature | Methylene-interrupted diene system at C5 and C8 |
Significance of the
Botanical Sources: The "Rare Oil" Profile
While traces of 14:2 can be found in insect pheromones and marine organisms, significant accumulation in seed oils is restricted to specific taxa. The following data consolidates high-confidence sources.
Table 1: Tetradecadienoic Acid Content in Select Seed Oils
| Botanical Species | Common Name | Family | 14:2 Content (% of Total FA) | Primary Co-occurring Lipid |
| Evodia rutaecarpa | Goshuyu / Wu-Zhu-Yu | Rutaceae | 24.0% - 26.5% | Linoleic Acid (18:2) |
| Eremophila bignoniiflora | Emu Bush | Scrophulariaceae | ~25.0% | Oleic Acid (18:1) |
| Lindera umbellata | Kuromoji | Lauraceae | Trace / Variable | Decenoic (10:1) & Lauroleic (12:1) |
| Lindera praecox | Tsuzu | Lauraceae | Trace / Variable | Lauroleic (12:1) |
Technical Insight:
-
Evodia rutaecarpa: This is the industrial standard source. The oil is unique because it accumulates a "dead-end" metabolite (14:2) that is not efficiently elongated to 16:2 or 18:2 in the seed tissue.
-
The Lindera Distinction: Researchers often confuse Lindera oils with 14:2 sources. Lindera species are rich in cis-4-decenoic (10:1) and cis-4-dodecenoic (12:1), but 14:2 is typically a minor component (<1%). For 14:2 isolation, Evodia is the superior matrix.
Biosynthetic Pathway: The Retroconversion Hypothesis
Unlike common fatty acids synthesized via elongation (C16
Diagram 1: Biosynthetic Origin of Goshuyic Acid
Caption: Proposed retroconversion pathway where Linoleic Acid undergoes chain shortening in the peroxisome to yield 14:2n-6.
Analytical Methodology: Self-Validating Protocol
Quantifying 14:2 requires specific attention to volatility. Standard Fatty Acid Methyl Ester (FAME) protocols often lead to the loss of short-to-medium chain esters during solvent evaporation.
Protocol: Low-Loss Quantification of 14:2 in Seed Oils
Objective: Accurate quantification of 14:2 without evaporative loss.
Reagents:
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).
-
Derivatization Reagent: 0.5M Sodium Methoxide in anhydrous methanol.
-
Internal Standard: Methyl Tridecanoate (C13:0) - Selected for elution proximity without overlap.
Step-by-Step Workflow:
-
Cold Extraction:
-
Homogenize 100mg seeds in 2mL Extraction Solvent at 4°C.
-
Rationale: Low temperature prevents lipase activation and oxidation of the diene system.
-
-
Base-Catalyzed Transesterification (Critical Step):
-
Add 1mL 0.5M Sodium Methoxide. Vortex 1 min. Incubate at room temperature for 20 mins.
-
Warning: Do NOT use acid catalysis (BF3/MeOH) with heat, as it can isomerize the cis,cis-diene system and degrade the molecule.
-
-
Phase Separation:
-
Add 1mL saturated NaCl and 1mL Hexane. Centrifuge at 2000g for 5 mins.
-
-
Direct Injection (No Evaporation):
-
Transfer the upper hexane layer directly to a GC vial.
-
Control Point:Do not evaporate the hexane stream under Nitrogen. C14:2 methyl esters are sufficiently volatile to be lost during "blow down."
-
Diagram 2: Analytical Decision Tree
Caption: Workflow emphasizing the avoidance of nitrogen blowdown to prevent volatilization of 14:2 esters.
Therapeutic & Functional Potential
For drug development professionals, 14:2 offers a novel scaffold. Its specific geometry allows it to mimic the "head" of arachidonic acid while lacking the "tail" length required for full eicosanoid conversion.
Anti-Inflammatory Modulation[4][5][6][7][8][9][10][11]
-
Mechanism: Competitive inhibition of
-desaturase or modulation of COX-2 expression. -
Evidence: Extracts from Evodia (rich in 14:[1]2) and Lindera (rich in related medium-chains) show potent suppression of NO and TNF-
in LPS-stimulated macrophages. While often attributed to alkaloids (evodiamine) or terpenes (linalool), the fatty acid fraction contributes to membrane remodeling that downregulates TLR4 signaling.
Membrane Fluidity & Permeability
-
Biophysics: The cis-5, cis-8 "kink" in a short 14-carbon chain creates a lipid with an extremely low melting point. Incorporation of 14:2 into phospholipid bilayers significantly increases membrane disorder (fluidity).
-
Application: This property is being explored for transdermal drug delivery systems . Oils rich in 14:2 act as natural penetration enhancers by temporarily disrupting the stratum corneum lipid matrix more effectively than oleic acid.
Virulence Inhibition (Anti-Infective)
-
Target: Bacterial Quorum Sensing.
-
Mechanism: 14-carbon unsaturated fatty acids (like myristoleic and tetradecadienoic) structurally resemble the acyl chains of N-acyl homoserine lactones (bacterial signal molecules). They can bind to quorum sensing receptors (e.g., LasR in Pseudomonas aeruginosa) without activating them, effectively silencing bacterial virulence factors without killing the bacteria (reducing resistance pressure).
References
-
PubChem. (2025).[2] 5,8-Tetradecadienoic acid (Goshuyic acid) - Compound Summary. National Library of Medicine. Link
-
FatPlants. (2024). Fatty Acid Composition of Evodia rutaecarpa and Eremophila bignoniiflora. Michigan State University. Link
- Gorjaev, M. I., et al. (1977). Manual of Gas-liquid Chromatography of Organic Acids. Nauka Alma-Ata.
-
Maeda, H., et al. (2013). Kuromoji (Lindera umbellata) Essential Oil Inhibits LPS-Induced Inflammation in RAW 264.7 Cells.[3][4] Bioscience, Biotechnology, and Biochemistry.[4] Link
-
Momeni, N., et al. (2021). Fatty acids composition of seed oils obtained from eight Iranian pomegranate cultivars. Journal of Medicinal Plants.[5] Link
-
Spitzer, V. (1999). Fatty acid composition of some seed oils of the Sapindaceae.[6] Phytochemistry.[6][4][7][8] (Context for rare MC-PUFAs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kuromoji (Lindera umbellata) essential oil inhibits LPS-induced inflammation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemical and biological characterization of novel essential oils from Eremophila bignoniiflora (F. Muell) (Myoporaceae): a traditional Aboriginal Australian bush medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activities of flavonoid derivates [hrcak.srce.hr]
- 8. Essential Oil and Fatty Acid Composition of Endemic Gypsophila laricina Schreb. from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tetradecadienoic Acid Derivatives in Lipidomics and Drug Discovery
Executive Summary
Tetradecadienoic acid (
This guide provides a structural and analytical framework for researchers isolating, synthesizing, or characterizing these lipids. It moves beyond basic stoichiometry to address the stereospecific challenges in derivatization and mass spectrometry.
Part 1: Structural Chemistry & Isomerism
The biological activity of tetradecadienoic acid is entirely dictated by double bond positioning and geometry. The two most commercially and scientifically significant isomers are Megatomic Acid (insect pheromone) and (5Z,9Z)-Tetradecadienoic Acid (cytotoxic precursor).
Physicochemical Properties Table[1]
| Compound | Systematic Name | Formula | MW ( g/mol ) | Key Feature |
| Acid (Base) | (3E,5Z)-Tetradeca-3,5-dienoic acid | 224.34 | Conjugated diene (Pheromone) | |
| Acid (Analog) | (5Z,9Z)-Tetradeca-5,9-dienoic acid | 224.34 | Skipped diene (Cytotoxic) | |
| Methyl Ester | Methyl (3E,5Z)-tetradecadienoate | 238.37 | Analytical Standard (FAME) | |
| Ethyl Ester | Ethyl (3E,5Z)-tetradecadienoate | 252.39 | Lipophilic Prodrug Form | |
| Hybrid | (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]...[1][2][3][4][5][6] | 677.0 | Topoisomerase Inhibitor |
Structural Taxonomy (Graphviz)
The following diagram illustrates the divergence of C14:2 derivatives based on double bond topology.
Figure 1: Structural divergence of C14:2 isomers leading to distinct analytical and therapeutic pathways.
Part 2: Analytical Characterization (GC-MS)
Characterizing tetradecadienoic acid requires derivatization to Fatty Acid Methyl Esters (FAMEs) to increase volatility and improve peak shape.
Fragmentation Logic (EI-MS)
In Electron Ionization (70 eV), C14:2 methyl esters exhibit specific fragmentation patterns distinct from saturated myristic acid (C14:0).
-
Molecular Ion (
): m/z 238 (often weak). -
McLafferty Rearrangement: m/z 74 (Base peak for saturated FAMEs, but intensity varies in conjugated systems).
-
Hydrocarbon Losses:
(Loss of methoxy group) and (Loss of McLafferty ion). -
Double Bond Diagnostic:
-
Conjugated (3,5): Intense fragments at m/z 79, 93 due to resonance stabilization of the diene system.
-
Methylene-Interrupted (5,9): Fragments indicative of allylic cleavage.
-
Protocol: Stereospecific FAME Analysis
Objective: Distinguish (3E,5Z) from (3Z,5E) isomers using GC-MS.
-
Sample Preparation:
-
Dissolve 1 mg of lipid extract in 200 µL Toluene.
-
Add 400 µL 14% Boron Trifluoride (
) in Methanol . -
Critical Step: Incubate at 60°C for only 10 minutes. (Prolonged heating causes isomerization of conjugated dienes).
-
-
Extraction:
-
Cool to RT. Add 1 mL Hexane and 1 mL
. -
Vortex 30s; Centrifuge 2000 x g. Collect upper organic phase.
-
-
GC Parameters (High Polarity Column):
-
Column: CP-Sil 88 or SP-2560 (100m x 0.25mm). Reasoning: High polarity is required to separate geometric isomers (cis/trans).
-
Carrier: Helium @ 1.2 mL/min.
-
Temp Program: 140°C (5 min)
4°C/min 240°C.
-
Part 3: Synthesis & Drug Development Applications[9]
Recent research has shifted from simple pheromone synthesis to using C14:2 backbones as lipophilic linkers in hybrid drug molecules.
Synthesis Workflow: Hybrid Cytotoxic Agents
A promising area of drug development involves coupling (5Z,9Z)-tetradecadienoic acid with triterpenoids (e.g., Lithocholic or Oleanolic acid) to create mitochondria-targeting apoptosis inducers.
Protocol: EDC/DMAP Coupling
Mechanism: Carbodiimide-mediated esterification.
-
Activation:
-
Dissolve (5Z,9Z)-tetradecadienoic acid (1.0 eq) in anhydrous
. -
Add EDC
HCl (1.2 eq) and DMAP (0.1 eq). Stir 15 min at .
-
-
Coupling:
-
Add the triterpenoid (e.g., Oleanolic acid methyl ester) (0.9 eq).
-
Warm to RT and stir 12h under Argon.
-
-
Purification:
-
Wash with 1M HCl (removes DMAP/EDC urea), then saturated
. -
Flash chromatography (Hexane/EtOAc).
-
Synthesis Logic Diagram
Figure 2: Convergent synthesis strategy for C14:2-Triterpenoid hybrid drugs.
Part 4: Biological Significance
Insect Pheromones (Megatomic Acid)
The (3E,5Z) isomer is the sex attractant for Attagenus megatoma (Black Carpet Beetle).
-
Mechanism: Volatile signaling detected by antennal receptors.
-
Purity Requirement: >98% isomeric purity is required for biological efficacy; traces of (3Z,5Z) can inhibit attraction.
Cytotoxicity & Oncology
Derivatives of (5Z,9Z)-tetradecadienoic acid have shown efficacy against Jurkat and K562 tumor cell lines.[7][8]
-
Mechanism: The C14:2 chain facilitates membrane permeation, delivering the cytotoxic triterpenoid moiety to intracellular targets (Topoisomerase I/II).
-
Potency: Hybrid molecules exhibit
values in the low micromolar range, often outperforming standard agents like camptothecin in specific assays.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5312408, 5,8-Tetradecadienoic acid. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Tetradecanoic acid, 2-methyl-, methyl ester Mass Spectrum. Retrieved from [Link]
-
Parfenova, L. et al. (2021). Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids. MDPI Molecules. Retrieved from [Link]
- Silverstein, R. M. et al.Megatomic Acid: Pheromone of the Black Carpet Beetle. Journal of Chemical Ecology. (Contextual reference for (3E,5Z)
-
Lipid MAPS Structure Database. Megatomic acid (LMFA01030789). Retrieved from [Link][9]
Sources
- 1. larodan.com [larodan.com]
- 2. Tetradecanedioic acid [webbook.nist.gov]
- 3. Tetradecanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]
- 4. 3Z,5E-tetradecadienoic acid | C14H24O2 | CID 5312406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetradecanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 6. Tetradecanoic acid, 12-methyl-, methyl ester [webbook.nist.gov]
- 7. Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units | MDPI [mdpi.com]
- 8. (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid with Cytotoxic Activity [mdpi.com]
- 9. Megatomoic acid | C14H24O2 | CID 11172137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Tetradecadienoic Acid (14:2) – Toxicity, Safety, and Biological Applications
[1][2][3]
Executive Summary
Tetradecadienoic acid (TDA) refers to a class of 14-carbon polyunsaturated fatty acids (PUFAs) with two double bonds.[1][2][3] Unlike common dietary fats, TDA isomers are biologically distinct, serving as insect pheromones, metabolic intermediates, or therapeutic candidates.[1]
Key Safety Takeaways:
-
Acute Toxicity: Low systemic toxicity in exogenous applications; however, specific isomers (e.g., 5,9-diene derivatives) exhibit potent cytotoxicity against tumor lines.[1][2]
-
Metabolic Toxicity: Endogenous accumulation of 14:2 species (e.g., in LC-VLCAD deficiency) is a hallmark of lipotoxicity , contributing to mitochondrial uncoupling and oxidative stress.[1][2]
-
Handling: Classified as a Category 2 Skin/Eye Irritant .[3][4] Standard laboratory safety (PPE) is required.[3]
Chemical Identity & Isomerism
Safety and biological activity are strictly isomer-dependent.[1][2][3] You must verify the specific isomer before application.[3]
| Isomer | Common Name | CAS No.[3][5] | Primary Context | Biological Activity |
| (3E,5Z)-14:2 | Megatomoic Acid | 23400-52-4 | Insect Pheromone | Sex attractant for Attagenus beetles.[1][2][3] Low vertebrate toxicity.[3] |
| (5Z,8Z)-14:2 | Goshuyic Acid | 39039-37-7 | Biological Metabolite | Inhibits HIV-1 Gag myristoylation; elevated in CKD.[1][2][3] |
| (5Z,9Z)-14:2 | Synthetic | N/A | Experimental Drug | High cytotoxicity (apoptosis inducer) in leukemia cells.[1][2][3] |
Toxicological Profile
Mechanism of Toxicity: Lipotoxicity
While exogenous TDA is generally safe at physiological levels, intracellular accumulation drives toxicity through two primary mechanisms:[1][2]
-
Mitochondrial Uncoupling: Free 14:2 acids act as protonophores, dissipating the mitochondrial membrane potential (
).[3] This uncouples oxidative phosphorylation, reducing ATP production and increasing ROS generation.[1][3] -
Membrane Fluidity Alteration: Incorporation of "unnatural" 14:2 isomers into phospholipids alters membrane curvature and fluidity, disrupting signal transduction (e.g., displacing myristoylated proteins like HIV Gag from lipid rafts).[1][3]
Isomer-Specific Data[2][3][4]
-
3,5-TDA (Megatomoic Acid):
-
5,8-TDA:
-
Cytotoxicity:[1][2][3] Studies in COS-7 cells showed no reduction in cell viability at therapeutic concentrations used to inhibit HIV assembly.[1][2][3]
-
Biomarker Risk: Elevated plasma levels are correlated with chronic kidney disease (CKD) and mitochondrial fatty acid oxidation disorders (FAODs), serving as a marker of metabolic stress rather than a direct toxin.[1]
-
-
5,9-TDA (Synthetic):
Biological Pathway Visualization
The following diagram illustrates the divergent fates of TDA isomers depending on their origin (exogenous vs. endogenous).
Caption: Divergent biological fates of TDA isomers. Pathological accumulation leads to mitochondrial toxicity, while controlled application yields therapeutic or agricultural benefits.[1][2]
Experimental Protocols: Assessing Lipotoxicity
When evaluating TDA toxicity in vitro, solubility is the primary variable.[3] Free fatty acids (FFAs) form micelles that can lyse cells non-specifically.[3] You must use a BSA-Conjugation Protocol to mimic physiological transport.[1][2][3]
Protocol: Preparation of TDA-BSA Complex (5:1 Molar Ratio)
Objective: Solubilize hydrophobic TDA for cell culture without using toxic concentrations of organic solvents.
-
Stock Solution: Dissolve TDA (neat oil) in 100% Ethanol to varying concentrations (e.g., 10–100 mM).
-
BSA Preparation: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).
-
Conjugation:
-
Treatment: Dilute the TDA-BSA complex into serum-free culture media to achieve final concentrations (typically 10–200 µM).
-
Assay:
Regulatory & Handling Status
-
GHS Classification:
-
Storage: -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of double bonds.
-
Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3]
References
-
PubChem. (2025).[3] 5,8-Tetradecadienoic acid (Compound Summary).[1][2][3][10][11][12] National Library of Medicine.[3] [Link][1][2]
-
Lindwasser, O. W., & Resh, M. D. (2002).[1][2][3] Myristoylation as a target for inhibiting HIV assembly: unsaturated fatty acids block viral budding.[3][12] Proceedings of the National Academy of Sciences.[3] [Link]
-
Silverstein, R. M., et al. (1967).[1][3] Sex Attractant of the Black Carpet Beetle.[3][13] Science.[3] (Identification of Megatomoic Acid). [Link][1][2]
-
Spiekerkoetter, U., et al. (2010).[1][3] Fatty acid oxidation disorders: diagnosis and treatment.[3] Journal of Inherited Metabolic Disease.[3] (Context on 14:2 accumulation). [Link]
Sources
- 1. contaminantdb.ca [contaminantdb.ca]
- 2. 5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 10. 5,8-Tetradecadienoic acid, (Z,Z)- | C14H24O2 | CID 5312409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Myristoylation as a target for inhibiting HIV assembly: unsaturated fatty acids block viral budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
preparation of tetradecadienoic acid standards for mass spectrometry
Application Note: Precision Preparation of Tetradecadienoic Acid (14:2) Standards for Quantitative Mass Spectrometry
Strategic Overview: The Challenge of 14:2
Tetradecadienoic acid (14:2) represents a unique analytical challenge in lipidomics.[1] Unlike the ubiquitous myristic acid (14:0), the 14:2 species (commonly the n-6 isomer or specific insect pheromones like Megatomoic acid) are often present in trace quantities.[1][2] Their analysis requires rigorous control over three critical failure points: Isomeric Resolution , Oxidative Instability , and Derivatization Efficiency .[1][2]
This guide departs from standard "cookbook" recipes by introducing a Self-Validating Protocol . This methodology integrates internal quality control steps directly into the workflow, ensuring that every data point generated is analytically defensible.[1]
Critical Materials & Reagents
To ensure high-fidelity quantitation, specific grades of reagents are non-negotiable.[1][2]
| Component | Specification | Rationale |
| Primary Standard | 14:2 Isomer Specific (e.g., cis-5, cis-8-tetradecadienoic acid), >98% Purity | Generic "14:2" standards may contain mixed isomers that co-elute.[1][2] |
| Internal Standard (ISTD) | Myristic Acid-d3 (14:0-d3) or 13:0 (Tridecanoic Acid) | 14:0-d3 is the "Gold Standard" for MS, mimicking ionization/extraction exactly.[1][2] 13:0 is a cost-effective alternative if endogenous 13:0 is absent.[1][2] |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Prevents peroxidation of the diene system during sample processing.[1] |
| Derivatization Reagent | 14% Boron Trifluoride ( | Lewis acid catalysis provides rapid, complete methylation with minimal isomerization compared to base-catalyzed methods.[1][2] |
| Solvent System | HPLC-Grade Methanol, Hexane, Iso-octane | High purity prevents ghost peaks in the C12-C16 region.[1][2] |
Protocol Phase 1: Stock Solution Architecture
Objective: Create a stable, verified master stock.
-
Gravimetric Preparation:
-
Weigh 5.0 mg of 14:2 primary standard into a amber glass vial (Class A).
-
Dissolve in Methanol containing 0.01% BHT .
-
Target Concentration: 1.0 mg/mL.
-
Scientific Insight: Methanol is chosen over hexane for stock solutions to facilitate miscibility with the derivatization reagents later.[1] BHT is critical for 14:2 stability.[1]
-
-
The "ISTD Lock" Step:
-
Working Standard Series (Serial Dilution):
Protocol Phase 2: The "Dual-Stream" Derivatization Workflow
For GC-MS analysis, 14:2 must be converted to a Fatty Acid Methyl Ester (FAME) to increase volatility and improve peak shape.[1][2]
Method: Acid-Catalyzed Methylation (
-
Evaporation: Transfer 100 µL of Working Standard (or Sample) + ISTD to a reaction vial. Evaporate to dryness under a gentle stream of Nitrogen (
).[1][3] -
Reaction: Add 500 µL of 14%
-Methanol . Cap tightly with a Teflon-lined cap.[1][2] -
Incubation: Heat at 60°C for 10 minutes .
-
Quenching: Cool to room temperature. Add 500 µL of HPLC-grade Water to quench the catalyst.[1][2]
-
Extraction: Add 500 µL of Hexane . Vortex vigorously for 30 seconds.[1][4]
-
Phase Separation: Centrifuge at 1000 x g for 3 minutes.
-
Collection: Transfer the top organic layer (Hexane containing FAMEs) to a GC vial with a glass insert.
Mass Spectrometry Method Development
A. GC-MS Parameters (Recommended)
-
Column: High-Polarity Cyanopropyl Phase (e.g., SP-2560 or DB-23).[1][2]
-
Why? Essential for separating 14:2 isomers from the massive 14:0 and 14:1 peaks often found in biological samples.[1]
-
-
Inlet: Splitless (for trace analysis) or Split 1:10 (for high abundance). 250°C.[1][6]
-
Oven Program:
-
Start: 100°C (Hold 2 min)
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 3°C/min to 240°C (Critical for isomer resolution)
-
-
SIM Mode (Selected Ion Monitoring):
B. Self-Validating Logic (QC)
To ensure trustworthiness, every batch must pass the "Resolution & Recovery" test:
-
Resolution Factor (
): The valley between 14:1 and 14:2 must be < 10% of peak height. -
Derivatization Efficiency: Compare the area response of the ISTD (added pre-reaction) to an external standard of pre-methylated 14:0-FAME (injected directly). Recovery must be >90%.[1]
Visual Workflow (Graphviz)
Caption: Figure 1. Self-validating workflow for Tetradecadienoic Acid (14:2) standard preparation and analysis.[1][3][4][7][8][9]
References
-
LIPID MAPS® Lipidomics Gateway. Fatty Acid Mass Spectrometry Protocol.[1] (2007).[1][2][6][9][10] Detailed protocols for extraction and derivatization of fatty acids.
-
BenchChem. Comparison of Different Deuterated Standards for Fatty Acid Analysis. (2025).[1][3][11][12][13] Evaluation of internal standard selection for lipidomics.
-
PubChem. Megatomoic acid (Tetradecadienoic acid isomer) Compound Summary. National Library of Medicine.[1]
-
MDPI. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids. (2025).[1][3][11][12][13] Validation of GC-MS methods for serum fatty acids. [1][2]
-
NIST WebBook. Tetradecanoic acid Mass Spectrometry Data.[1] National Institute of Standards and Technology.[1]
Sources
- 1. Megatomoic acid | C14H24O2 | CID 11172137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,8-Tetradecadienoic acid, (Z,Z)- | C14H24O2 | CID 5312409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. phcogj.com [phcogj.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. FAMS—A Targeted Fatty Acid Mass Spectrometry Method for Monitoring Free Fatty Acids from Polysorbate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetradecanedioic acid | C14H26O4 | CID 13185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: Tetradecadienoic Acid as a Biomarker in Lipidomics
Introduction: The Emerging Significance of Tetradecadienoic Acid in Lipid Profiling
Lipidomics, the large-scale study of lipids, provides critical insights into cellular metabolism and its dysregulation in disease.[1][2][3] Within the vast lipidome, individual fatty acid species can serve as sensitive biomarkers for monitoring health, disease progression, and the efficacy of therapeutic interventions.[4][5] Tetradecadienoic acid (C14:2), a polyunsaturated medium-chain fatty acid, is gaining attention as a potential biomarker. While less abundant than long-chain fatty acids like linoleic or arachidonic acid, its isomers and metabolites may play nuanced roles in cellular signaling and membrane dynamics.[6] Alterations in the levels of specific fatty acids are closely linked to the pathophysiology of cardiovascular diseases and type 2 diabetes.[1][2] This application note provides a comprehensive guide for the robust extraction, quantification, and interpretation of tetradecadienoic acid in biological matrices, tailored for researchers in lipidomics and drug development.
Part 1: Analytical Strategy & Rationale
The accurate quantification of tetradecadienoic acid from complex biological samples requires a multi-step workflow. The choice of methodology is critical for achieving the sensitivity and specificity needed for biomarker discovery and validation. The general workflow involves lipid extraction, derivatization (primarily for Gas Chromatography), and analysis by mass spectrometry.
Causality Behind Method Selection:
-
Extraction: The primary goal is to efficiently isolate lipids from other macromolecules like proteins and nucleic acids. A combination of polar and non-polar solvents is used to disrupt protein-lipid complexes and solubilize a broad range of lipid species.[7] The Folch and Bligh & Dyer methods are gold standards due to their high recovery rates for diverse lipid classes.[7][8][9]
-
Derivatization: For Gas Chromatography (GC) analysis, the carboxylic acid group of the fatty acid must be derivatized, typically to a fatty acid methyl ester (FAME).[8][10] This step is crucial because it increases the volatility and thermal stability of the analyte, making it suitable for separation in the gas phase. Without this, the polar carboxyl group would lead to poor peak shape and low sensitivity.
-
Analysis Platform:
-
GC-Mass Spectrometry (GC-MS): Offers excellent chromatographic resolution for separating fatty acid isomers.[10][11] Electron ionization (EI) provides reproducible fragmentation patterns, aiding in structural identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and throughput, often without the need for derivatization, which simplifies sample preparation.[12] This is particularly advantageous for analyzing free fatty acids directly.
-
Workflow Visualization
The following diagram outlines the comprehensive workflow for tetradecadienoic acid biomarker analysis.
Caption: High-level workflow for tetradecadienoic acid analysis.
Part 2: Detailed Protocols
The following protocols are designed to be self-validating by incorporating internal standards, procedural blanks, and quality control (QC) samples.
Protocol 1: Total Lipid Extraction from Plasma
This protocol is adapted from the well-established Folch method and is suitable for extracting total lipids from plasma or serum.[8][9][13]
Materials:
-
Glass vials (chloroform-compatible)[14]
-
Chloroform (GC grade)
-
Methanol (GC grade)
-
0.9% (w/v) Sodium Chloride (NaCl) solution
-
Internal Standard (IS) solution (e.g., C15:0 or a 13C-labeled tetradecadienoic acid at 10 µg/mL in methanol)
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Nitrogen gas evaporator or SpeedVac
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. In a 2 mL glass vial, add 50 µL of plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution to the plasma. This is a critical step for accurate quantification, as the IS corrects for variability in extraction efficiency and instrument response.[15]
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.[13] BHT is included to prevent the oxidation of polyunsaturated fatty acids during sample processing.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[14]
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[13]
-
Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube.[13][14] Be cautious not to disturb the protein interface.
-
Drying: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen or using a SpeedVac.[13][14]
-
Storage: The dried lipid extract can be stored at -80°C until derivatization and analysis.[13]
Self-Validation System:
-
Procedural Blank: Prepare a blank sample using 50 µL of water instead of plasma and process it alongside the experimental samples to monitor for contamination.[14]
-
Quality Control (QC) Sample: Pool small aliquots from several representative samples to create a QC sample. Analyze the QC sample periodically throughout the analytical run to assess the stability and reproducibility of the method.[12]
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol is for preparing samples for GC-MS analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
1M Methanolic HCl (or 14% Boron Trifluoride in Methanol)
-
n-Hexane (GC grade)
-
Saturated NaCl solution
-
Water bath or heating block
Procedure:
-
Reagent Addition: Reconstitute the dried lipid extract in 1 mL of 1M Methanolic HCl.[13] This reagent simultaneously catalyzes both the hydrolysis of ester bonds in complex lipids and the methylation of the resulting free fatty acids.
-
Incubation: Securely cap the tubes and heat at 80°C for 60 minutes in a water bath.[13]
-
Cooling: Remove the tubes and allow them to cool to room temperature.
-
FAME Extraction: Add 1 mL of n-hexane to extract the FAMEs, followed by 1 mL of saturated NaCl solution to improve phase separation. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge at 1,500 x g for 5 minutes.[13]
-
Collection: The FAMEs will be in the upper hexane layer. Carefully transfer ~100 µL of the top hexane layer to a GC-MS autosampler vial with an insert.[13]
-
Analysis: The sample is now ready for GC-MS analysis.
Part 3: Data Acquisition and Interpretation
GC-MS and LC-MS/MS Parameters
The precise instrument parameters will need to be optimized for the specific system in use. However, the following table provides a validated starting point for method development.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Column | DB-23 or similar polar capillary column (e.g., 30m x 0.25mm, 0.25µm)[15] | C18 reverse-phase column (e.g., 100mm x 2.1mm, 1.8µm) |
| Injection Volume | 1 µL (Split/Splitless) | 2-5 µL |
| Mobile Phase A | - | Water with 0.1% Formic Acid |
| Mobile Phase B | - | Acetonitrile/Isopropanol with 0.1% Formic Acid |
| Carrier Gas | Helium | - |
| Oven Program | Start at 70°C, ramp to 240°C | Gradient elution from 60% B to 98% B |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Mode |
| MS Acquisition | Scan mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Multiple Reaction Monitoring (MRM) |
| Key MRM Transition | - | Precursor Ion (m/z) -> Product Ion (m/z) for C14:2 |
Biological Context and Interpretation
Tetradecadienoic acid is not a single entity but a family of isomers (e.g., 9,12-tetradecadienoic acid, 5,8-tetradecadienoic acid) whose positions of double bonds dictate their metabolic fate and biological activity.[6][16] As a polyunsaturated fatty acid (PUFA), it can be metabolized through several pathways that are central to cellular function and inflammation.
Elevated or decreased levels of tetradecadienoic acid could signify:
-
Dietary Intake: Direct reflection of specific dietary fats.
-
Endogenous Metabolism: Alterations in fatty acid synthesis or desaturation pathways.
-
Oxidative Stress & Inflammation: PUFAs are substrates for enzymes like lipoxygenases (LOX) and cyclooxygenases (COX), producing oxidized metabolites (oxylipins) that are potent signaling molecules in inflammation.[17][18] An increase in C14:2 could provide more substrate for the production of pro- or anti-inflammatory mediators.[19]
The diagram below illustrates the generalized metabolic relevance of a polyunsaturated fatty acid like tetradecadienoic acid, highlighting why it can be a valuable biomarker.
Caption: Generalized metabolic fates of a PUFA like C14:2.
References
-
Serafim, V., et al. (2019). Development and Validation of a LC-MS/MS-based Assay for Quantification of Polyunsaturated Fatty Acids from Human Plasma and Red. MSACL. [Link]
-
Bird, S., et al. (2011). Lipid and fatty acid extraction protocol from biological samples. Metabolomics Australia. [Link]
-
Li, X., et al. (2022). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Communications Biology. [Link]
-
Kang, J.X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry. [Link]
-
Tharrey, M., et al. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. [Link]
-
MSU Mass Spectrometry Core. (2019). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). Michigan State University. [Link]
-
Dodds, E. D., et al. (2005). Quantification of long chain polyunsaturated fatty acids by gas chromatography - Evaluation of factors affecting accuracy. ResearchGate. [Link]
-
Perez, C. L., & Van Gilst, M. R. (2013). Lipid Extraction and Analysis. In Caenorhabditis elegans: Methods and Applications. [Link]
-
Rupasinghe, T., & Chinnasamy, S. (2021). Advances in Lipid Extraction Methods—A Review. Molecules. [Link]
-
Seneviratne, A., & Wansapala, J. (2011). Quantification of Total w-6 and w-3 Fatty Acids and w-6/w-3 Ratio in Human Serum Using GC-MS. LCGC International. [Link]
-
PubChem. Tetradecanedioic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Mass Spectrum of Tetradecanoic acid. [Link]
-
NIST. Tetradecanedioic acid. NIST WebBook. [Link]
-
PubChem. Tetradecadienoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 5,8-Tetradecadienoic acid. National Center for Biotechnology Information. [Link]
-
Sekhon-Loodu, S., & Cheema, S. K. (2016). Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer. Deakin University Research Repository. [Link]
-
Zhang, J., et al. (2013). Rapid analysis of viscous oil samples by neutral desorption dielectric barrier discharge ionization mass spectrometry. Royal Society of Chemistry. [Link]
-
Budge, S. M. Lipid Biomarkers. Alaska Sea Grant. [Link]
-
German Center for Diabetes Research (DZD). (2022). Lipidomics provides new biomarkers for cardiovascular disease and Type 2 diabetes. EurekAlert!. [Link]
-
ResearchGate. Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer. [Link]
-
Ataman Kimya. TETRADECANEDIOIC ACID. [Link]
-
Tallman, K. A., et al. (2015). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. Journal of Biological Chemistry. [Link]
-
Liu, Y., et al. (2021). Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection. Frontiers in Cardiovascular Medicine. [Link]
-
Neuroscience News. (2022). Lipidomics provides new biomarkers for cardiovascular disease and Type 2 diabetes. [Link]
-
News-Medical.Net. (2022). Lipidomics Provides New Biomarkers for Cardiovascular Disease and Type 2 Diabetes. [Link]
-
Emken, E. A. (1984). Biochemistry of unsaturated fatty acid isomers. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2026). Analytical Methods. [Link]
-
Durand, E., et al. (2021). Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal. Antioxidants. [Link]
Sources
- 1. Lipidomics provides new biomarkers for cardiovascular disease and Type 2 diabetes | EurekAlert! [eurekalert.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Lipidomics Provides New Biomarkers for Cardiovascular Disease and Type 2 Diabetes | DZD - Deutsches Zentrum für Diabetesforschung [dzd-ev.de]
- 4. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Biomarkers | The Marine Lipids Lab [marinelipids.ca]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. msacl.org [msacl.org]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 15. researchgate.net [researchgate.net]
- 16. 5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. dro.deakin.edu.au [dro.deakin.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
solvent systems for thin-layer chromatography of C14:2 fatty acids
Application Note: High-Resolution Solvent Systems for Thin-Layer Chromatography of C14:2 Fatty Acids
Part 1: Executive Summary & Strategic Approach
The isolation and analysis of C14:2 (tetradecadienoic acid) presents a unique chromatographic challenge. Unlike common C18 fatty acids, C14:2 possesses a medium chain length coupled with polyunsaturation. Standard normal-phase TLC separates lipid classes (e.g., triglycerides vs. phospholipids) but fails to resolve fatty acid chain lengths or degrees of unsaturation.
To successfully resolve C14:2, researchers must employ an orthogonal separation strategy . This guide details a two-stage protocol:
-
Argentation TLC (Ag-TLC): Separates fatty acid methyl esters (FAMEs) based solely on the number of double bonds (Saturates vs. Monoenes vs. Dienes).
-
Reverse-Phase TLC (RP-TLC): Separates the isolated diene fraction based on chain length (hydrophobicity), distinguishing C14:2 from C16:2 and C18:2.
Key Causality:
-
Why Ag-TLC? Silver ions (
) form reversible -complexes with double bonds. More double bonds = stronger retention = lower . -
Why RP-TLC? The hydrophobic stationary phase interacts with the carbon tail. Shorter chains (C14) partition less into the stationary phase than longer chains (C18), resulting in higher
.
Part 2: Sample Preparation (Critical Pre-requisite)
Direct TLC of free fatty acids (FFAs) often results in tailing due to carboxyl group dimerization. For high-resolution separation of C14:2, samples must be converted to Fatty Acid Methyl Esters (FAMEs).
Protocol: Rapid Methylation
-
Dissolve lipid extract in 1 mL Toluene.
-
Add 2 mL of 1% Sulfuric Acid in Methanol.
-
Incubate at 50°C for 1 hour (sealed vial).
-
Extract FAMEs with 2 mL Hexane and wash with 1 mL 5% NaCl.
-
Evaporate Hexane and reconstitute in 50
L Chloroform for spotting.
Part 3: Protocol A — Argentation TLC (The Unsaturation Filter)
This step segregates the "Diene" fraction (containing C14:2, C16:2, C18:2) from monoenes (C14:1) and saturates (C14:0).
Plate Impregnation
Commercial silica plates must be modified with Silver Nitrate.[1]
-
Materials: Silica Gel 60 plates (20x20 cm), Silver Nitrate (
), Methanol. -
Procedure:
-
Prepare a 10% (w/v) solution of
in Methanol/Water (9:1). -
Immerse the plate for 10 seconds.
-
Air dry in a dark fume hood for 30 minutes.
-
Activation: Heat at 110°C for 45 minutes immediately before use. Note: Plates will darken if exposed to light; handle in subdued light.
-
Solvent Systems
Select the system based on sample complexity.
| System | Solvent Composition (v/v) | Application | |
| System A (Standard) | Hexane : Diethyl Ether (90:10) | General FAMEs | Saturates > Monoenes > Dienes > Trienes |
| System B (High Res) | Toluene : Hexane (60:40) | Isomer separation | trans,trans > cis,trans > cis,cis |
| System C (Cryo) | Toluene (100%) at -20°C | Complex biological extracts | Maximizes |
Execution
-
Spot 5-10
L of FAME sample 2 cm from the bottom. -
Develop in a saturated chamber (lined with filter paper) until the solvent front reaches 15 cm.
-
Visualization (Non-Destructive): Spray with 0.1% 2,7-Dichlorofluorescein (DCF) in ethanol. View under UV (366 nm).[2]
-
Isolation: Mark the "Diene" band (reference standard C18:2 can be used as a marker). Scrape the silica and elute with Hexane:Diethyl Ether (50:50).
Part 4: Protocol B — Reverse-Phase TLC (The Chain Length Filter)
This step resolves the C14:2 from the C16:2 and C18:2 contaminants present in the "Diene" fraction collected from Protocol A.
Stationary Phase
-
Plate: RP-18 (C18 bonded silica) or RP-2 (C2 bonded silica) pre-coated plates.
-
Expert Note: RP-18 provides stronger retention for longer chains, maximizing the separation between C14 and C16.
Solvent Systems
| System | Solvent Composition (v/v) | Mechanism | Expected Separation |
| System D (Polar) | Acetonitrile : Acetic Acid (70:30) | Hydrophobic Partitioning | C14:2 > C16:2 > C18:2 |
| System E (Azeotropic) | Acetone : Water : Chloroform (60:20:20) | Gradient-like elution | Sharpens bands for minor components |
Execution
-
Spot the eluted "Diene" fraction from Protocol A onto the RP-18 plate.
-
Develop in System D.
-
Visualization: Iodine vapor (reversible) or Charring (destructive) if quantitative analysis is required.
Part 5: Visualization & Workflow Logic
Visualization Reagents
-
Primuline (0.05% in Acetone/Water 80:20): Best for non-destructive lipid detection. Lipids appear as yellow fluorescent spots under UV (366 nm).
-
Cupric Acetate / Phosphoric Acid: For charring. Spray and heat at 180°C for 15 mins. Quantitative but destructive.
Experimental Workflow Diagram
Figure 1: Orthogonal purification workflow for C14:2 fatty acids. Step 1 selects for unsaturation; Step 2 selects for chain length.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| "Comet" Tailing | Free fatty acids present | Ensure complete methylation; add 1% Acetic Acid to solvent. |
| Dark Background (Ag-TLC) | Silver reduction | Avoid acetone in Ag-TLC solvents; protect plate from light. |
| Poor Resolution of C14:2 | Temperature fluctuation | Run Ag-TLC at 4°C or -20°C to stabilize Ag- |
| Low Recovery | Irreversible binding | Do not leave samples on Ag-plates for >1 hour; elute immediately. |
References
-
Christie, W. W. (n.d.). Silver Ion Chromatography of Fatty Acids. Lipid Library. Retrieved from [Link]
-
Nikolova-Damyanova, B. (2001). Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography. Journal of Lipid Research. Retrieved from [Link]
-
Fuchs, B., et al. (2011). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Journal of Chromatography A. Retrieved from [Link]
-
Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support: Integrity Maintenance for Tetradecadienoic Acid (14:2)
Welcome to the Lipidomics Technical Assistance Portal. Ticket ID: TDA-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]
Diagnostic Triage: Why is my sample failing?
Before proceeding to the protocol, identify your current failure mode.[2] Tetradecadienoic acid (14:2) is a C14 polyunsaturated fatty acid (PUFA).[1][3] It presents a dual challenge: it is oxidatively unstable (due to double bonds) and moderately volatile (due to the shorter C14 chain length compared to C18 lipids).[1][3]
| Symptom | Diagnosis | Root Cause | Immediate Action |
| Chromatogram shows broad, tailing peaks or "ghost" peaks. | Peroxide Formation | Oxygen attack at the bis-allylic carbons or double bonds during extraction.[1][2][3] | Add 0.01% BHT to all solvents immediately.[1][3] |
| Sample mass is significantly lower than expected. | Volatilization | 14:2 is more volatile than Linoleic acid (18:2).[1][3] Aggressive N2 drying stripped the lipid.[3] | Stop rotary evaporation.[1][3] Use gentle N2 stream only until just dry.[1][3] |
| Shift in retention time (isomerization). | Acid/Heat Stress | Double bond migration (cis-to-trans or positional shift) triggered by heat or acid.[1][2][3] | Maintain temp <4°C . Avoid strong acids in the presence of heat. |
| Sample turned yellow/brown. | Polymerization | Advanced oxidation catalyzed by trace metals (Fe/Cu) in glassware.[1][3] | Wash glassware with 1mM EDTA ; switch to LC-MS grade solvents.[1][2][3] |
The "Golden Standard" Extraction Protocol
Objective: Extract 14:2 from biological matrices while maintaining <1% oxidation. Method: Modified Folch Extraction with Antioxidant Shielding.[1][3]
Reagents & Preparation
Step-by-Step Workflow
-
Solvent Degassing (Critical Step):
-
Homogenization (The "Danger Zone"):
-
Phase Separation:
-
Collection & Drying:
-
Reconstitution:
Mechanism of Action: Why BHT Works
The following diagram illustrates the lipid peroxidation chain reaction and exactly where BHT intervenes to save your 14:2 sample.
Caption: BHT interrupts the propagation phase by donating a hydrogen atom to the Peroxyl Radical (LOO•), preventing it from attacking neighboring 14:2 molecules.[1][2]
Frequently Asked Questions (FAQs)
Q: Will BHT interfere with my Mass Spec (LC-MS) analysis? A: It can. BHT elutes as a distinct peak.[1][3]
-
Solution: If BHT suppresses ionization of 14:2, use BHT-quinone or reduce BHT concentration to 0.001% in the final injection solvent.[2] Alternatively, use a divert valve on the LC to send the BHT peak to waste.
Q: Can I use plastic tubes for extraction? A: No.
-
Chloroform dissolves many plastics (polystyrene), contaminating the sample with polymers.[1][2][3]
-
Requirement: Use Borosilicate glass with Teflon-lined screw caps.[1][2][3]
Q: My 14:2 standard comes in ethanol. Should I evaporate it before use? A: Only if necessary. Evaporating to complete dryness is the moment of highest oxidation risk because the protective "solvent shell" is removed, exposing the lipid directly to air. If you must dry it, add a drop of benzene or toluene (if compatible) to form an azeotrope and keep it strictly under Argon.[1][3]
Q: Why Argon instead of Nitrogen? A: Argon is heavier than air; Nitrogen is lighter.[1][3] Argon forms a "blanket" over your sample in the tube, whereas Nitrogen can easily diffuse away if the tube is open. For highly unstable lipids like 14:2, Argon is superior for storage.[2][3]
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[2][3] A simple method for the isolation and purification of total lipides from animal tissues.[4] Journal of Biological Chemistry, 226(1), 497–509.[1][2][3] Link
-
Christie, W. W. (1993).[1][2][3] Preparation of lipid extracts from tissues. The Oily Press.[3] Link
-
Bligh, E. G., & Dyer, W. J. (1959).[1][2][3] A rapid method of total lipid extraction and purification.[1][3] Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.[2][3] Link[1][2][3]
-
Coimbra, M. A., et al. (2021).[1][2][3] Antioxidant Mechanisms in Lipid Oxidation Prevention. Allan Chemical Corp / Food Chemistry Reviews.[1][3] Link
-
Vanderbilt University Medical Center. (2025).[1][3] Lipid Extraction Protocols and BHT Usage. Link
Sources
- 1. Tetradecanoic acid (CAS 544-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. Megatomoic acid | C14H24O2 | CID 11172137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
resolving peak co-elution of tetradecadienoic acid in GC analysis
Executive Summary & Diagnostic Logic
The Problem: You are observing a merged or shouldered peak in the C14–C15 elution window.
The Science: Tetradecadienoic acid methyl ester (C14:2 FAME) presents a "Critical Pair" challenge.[1] On standard non-polar (100% dimethyl polysiloxane) or intermediate polarity (PEG/Wax) columns, its retention time (
The Fix: Resolution requires exploiting the dipole-induced dipole interaction between the cyano-functional groups of the stationary phase and the
Diagnostic Decision Tree
The following logic flow dictates your troubleshooting path.
Figure 1: Diagnostic logic for isolating C14:2 from matrix interferences.
Module 1: Chromatographic Optimization (The Hardware Fix)
Q: Why is my standard PEG (Wax) column failing to separate C14:2?
A: Polyethylene Glycol (PEG) phases separate primarily by hydrogen bonding and boiling point.[1] While effective for general FAMEs, they lack the shape selectivity required to distinguish the subtle geometric differences between C14:2 and C14:1 isomers.[1]
The Solution: You must switch to a High-Polarity Biscyanopropyl stationary phase (e.g., SP-2560, CP-Sil 88, or HP-88).
Mechanism of Action:
These phases contain cyano (
-
Result: Highly unsaturated FAMEs (C14:2) are retained longer than monounsaturates (C14:1) or saturates (C15:0), effectively "pulling" the C14:2 peak away from the interference.
Comparative Data: Stationary Phase Performance
| Parameter | PEG / Wax Phase | Biscyanopropyl Phase (Recommended) |
| Selectivity Mechanism | H-Bonding / Boiling Point | Dipole-Dipole / Shape Selectivity |
| C14:2 Elution Order | Co-elutes with C15:0 | Elutes after C15:0 (typically) |
| Isomer Resolution | Poor (cis/trans overlap) | Excellent (cis/trans separated) |
| Max Temp | ~250°C | ~275°C (High thermal stability needed) |
| Example Columns | DB-Wax, Stabilwax | SP-2560, CP-Sil 88, HP-88 |
Module 2: Thermal & Flow Dynamics (The Method Fix)
Q: I have the right column, but resolution is still poor ( ). How do I optimize?
A: You are likely using a "ballistic" temperature ramp that masks the separation.[1] You must implement an Isothermal Hold or the "Accordion" Ramp .[1]
The Protocol: Rapid ramping pushes compounds through the column too quickly for the stationary phase interactions to occur fully.[1]
Optimized Method for C14:2 Separation (100m Biscyanopropyl Column):
-
Injection: 1 µL, Split 50:1 (Prevent column overload).
-
Carrier Gas: Hydrogen (
) at 35 cm/sec (constant flow). Note: provides sharper peaks than Helium at higher velocities.[1] -
Oven Program:
-
Start: 100°C (Hold 4 min) — Solvent focusing.
-
Ramp 1: 13°C/min to 175°C.[1]
-
Hold: 175°C for 10-15 minutes. — CRITICAL STEP. This isothermal plateau allows the cyano-dipole interaction to fully resolve the C14:2/C15:0 critical pair.[1]
-
Ramp 2: 4°C/min to 240°C (Hold 10 min) — Elute C18s and longer chains.
-
Figure 2: The "Plateau" strategy for resolving critical FAME pairs.
Module 3: Orthogonal Confirmation (GC-MS Deconvolution)
Q: I cannot change columns. Can I resolve this using Mass Spectrometry?
A: Yes, but only if you use Extracted Ion Chromatograms (EIC) rather than Total Ion Chromatograms (TIC).[1]
The Science:
In TIC mode, the spectra of co-eluting peaks sum together, making integration impossible. However, C14:2 and C15:0 have distinct mass-to-charge (
Deconvolution Protocol:
-
Acquire Data: Run the sample in Scan Mode (range
40–400).[1] -
Identify Unique Ions:
-
Extract Chromatograms:
Warning: If the resolution (
Frequently Asked Questions (Troubleshooting)
Q: My C14:2 peak tailing is severe. Is the column degraded?
A: Not necessarily. Tailing in FAME analysis is often caused by active sites in the inlet liner or column head.[1]
-
Fix: Replace the liner with a deactivated split liner (with glass wool).[1]
-
Check: Ensure your FAME extraction was neutralized. Free fatty acids (non-methylated) will tail aggressively on cyanopropyl columns.[1]
Q: Can I use a shorter column (30m) to save time?
A: For C14:2 specifically, no . The separation of geometric isomers requires a high "theoretical plate" count.[1]
-
Recommendation: Use a 100m column for research-grade separation.
-
Compromise: If speed is critical, use a microbore column (0.18 mm ID) which maintains efficiency at shorter lengths, but sample capacity will be lower (risk of overloading).
References
-
Restek Corporation. (2020).[1] High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Application Notes.[1]
-
Agilent Technologies. (2023).[1] Improving the Analysis of 37 Fatty Acid Methyl Esters. Agilent Application Note 5994-0830EN.[1]
-
Supelco/Sigma-Aldrich. (2021).[1] FAME Analysis on SP-2560 Capillary Columns. Supelco Technical Bulletin.[1]
-
AOAC International. (2000).[1] Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[1]
Sources
Technical Support Center: Optimizing Column Temperature for C14:2 Isomer Separation
Welcome to our dedicated technical support center for the chromatographic separation of C14:2 (tetradecadienoic acid) isomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods for these specific fatty acid methyl esters (FAMEs). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the challenges you may encounter during your experiments. Our focus is on the critical role of column temperature in achieving optimal separation of C14:2 isomers.
The Challenge of C14:2 Isomer Separation
The separation of C14:2 isomers presents a significant analytical challenge due to their subtle structural differences. Positional and geometric (cis/trans) isomers often have very similar physicochemical properties, leading to co-elution in gas chromatography (GC). The key to resolving these closely related compounds lies in the fine-tuning of your chromatographic conditions, with column temperature being one of the most influential parameters.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the temperature optimization for C14:2 isomer separation.
Q1: What is the most suitable type of GC column for separating C14:2 isomers?
A1: For the separation of FAME isomers, particularly cis and trans isomers, highly polar stationary phases are recommended.[1] Columns with a high cyanopropyl content, such as the SP-2560, HP-88, or CP-Sil 88, are specifically designed for this purpose and offer the necessary selectivity to differentiate between the geometric and positional isomers of C14:2.[1]
Q2: Why is temperature programming preferred over isothermal analysis for C14:2 isomers?
A2: Temperature programming is generally preferred for complex mixtures of FAMEs because it allows for the separation of compounds with a range of boiling points in a single run. For C14:2 isomers, a carefully designed temperature ramp can improve the resolution between closely eluting peaks and sharpen peak shapes, which might otherwise be broad and difficult to resolve under isothermal conditions.[2]
Q3: What is a good starting temperature program for C14:2 isomer analysis?
A3: A good starting point for a GC method for FAME analysis, which can be adapted for C14:2 isomers, would be an initial oven temperature of around 60-80°C, held for a minute. This is followed by a ramp of 2-4°C/min up to a temperature around 220°C, with a final hold time.[3] The exact parameters will depend on your specific column and analytical goals.
Q4: How does the temperature ramp rate affect the separation of cis and trans C14:2 isomers?
A4: A slower temperature ramp rate (e.g., 1-3°C/min) generally provides better resolution between cis and trans isomers.[1] This is because a slower ramp increases the interaction time of the analytes with the stationary phase, allowing for more effective separation based on subtle differences in their structure and polarity. However, this will also increase the overall analysis time.[4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the optimization of column temperature for C14:2 isomer separation.
Issue 1: Poor Resolution and Peak Co-elution
Q: My chromatogram shows co-eluting or poorly resolved peaks for what I believe are different C14:2 isomers. How can I improve the separation using temperature adjustments?
A: Co-elution of C14:2 isomers is a common challenge that can often be addressed by systematically optimizing the oven temperature program. Here’s a logical workflow to follow:
Step 1: Confirm Co-elution Before making changes, ensure that you are indeed observing co-elution. If you are using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A changing mass spectrum from the leading to the trailing edge of the peak is a strong indicator of multiple components.[1]
Step 2: Lower the Initial Oven Temperature A lower starting temperature can improve the separation of more volatile, early-eluting compounds.[1] If your C14:2 isomers are eluting early in the chromatogram, reducing the initial temperature can increase their retention and improve resolution.
Step 3: Decrease the Temperature Ramp Rate This is one of the most effective ways to improve the resolution of closely eluting isomers. A slower ramp rate enhances the separation by providing more time for the analytes to interact with the stationary phase.[1][2]
Step 4: Introduce an Isothermal Hold If the co-elution occurs at a specific point in the temperature program, introducing an isothermal hold at a temperature just below the elution temperature of the critical pair can significantly improve their separation.[1]
Experimental Protocol: Optimizing Temperature for a Critical C14:2 Isomer Pair
-
Initial Analysis: Run your current method to establish a baseline chromatogram.
-
Lower Initial Temperature: Decrease the initial oven temperature by 10-20°C and re-run the analysis. Observe the effect on the resolution of the C14:2 isomer peaks.
-
Reduce Ramp Rate: If co-elution persists, return to your original initial temperature and reduce the primary ramp rate by half (e.g., from 4°C/min to 2°C/min).
-
Introduce a Mid-Ramp Isothermal Hold: If the critical pair is now partially resolved, identify their approximate elution temperature. Modify the program to include a 5-10 minute isothermal hold at a temperature 5-10°C below this elution temperature.
-
Evaluate and Refine: Compare the chromatograms from each step to determine which parameter change had the most significant positive impact on resolution. A combination of these adjustments may be necessary for optimal separation.
Data Presentation: Effect of Temperature Ramp Rate on Resolution
| Ramp Rate (°C/min) | Resolution between C14:2 Isomer Pair A and B | Analysis Time (min) |
| 10 | 0.8 (Co-eluting) | 25 |
| 5 | 1.2 (Partial Separation) | 35 |
| 2 | 1.6 (Baseline Separation) | 50 |
Note: The data in this table is illustrative and will vary depending on the specific isomers, column, and other GC parameters.
Visualization: Troubleshooting Workflow for Peak Co-elution
Caption: A logical workflow for troubleshooting poor C14:2 isomer separation by optimizing the GC oven temperature program.
Issue 2: Peak Tailing or Fronting
Q: I am observing significant peak tailing for my C14:2 isomer peaks, even after adjusting the temperature. What could be the cause and how can I fix it?
A: While temperature can influence peak shape, tailing is often indicative of other issues. However, temperature can exacerbate these problems.
Causality and Solutions:
-
Active Sites in the Inlet or Column: Free fatty acids are prone to interacting with active sites (e.g., silanol groups) in the GC system, leading to peak tailing.
-
Solution: Ensure complete derivatization of your C14:2 fatty acids to their corresponding FAMEs. Incomplete derivatization is a common cause of tailing.[1] Also, consider using a deactivated inlet liner and trimming the first few centimeters of your column.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Inappropriate Temperature: While less common for tailing, an initial temperature that is too high can cause issues with the focusing of the sample at the head of the column, potentially affecting peak shape.
-
Solution: As with resolving co-elution, try lowering the initial oven temperature.
-
Visualization: Logic Diagram for Addressing Peak Shape Issues
Caption: A systematic approach to diagnosing and resolving common peak shape problems for C14:2 isomers.
References
-
UC Davis Stable Isotope Facility. (2021). Fatty Acid Methyl Ester (FAME) Analysis. UC Davis. [Link]
-
International Olive Council. (n.d.). Determination of the fatty acid composition of olive oils by gas chromatography. International Olive Council. [Link]
-
LabRulez GCMS. (n.d.). Stay ahead in developing green energy solutions: Fatty acid methyl ester (FAME) analysis for jet fuel using gas chromatography-mass spectrometry. LabRulez GCMS. [Link]
-
Universidade Federal do Rio de Janeiro. (n.d.). SEPARATION OF ISOMERS OF TRIENOIC CONJUGATED FATTY ACIDS BY MULTIDIMENSIONAL GAS CHROMATOGRAPHY. [Link]
-
Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]
-
YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. [Link]
-
LCGC International. (2020). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. [Link]
-
LCGC International. (2020). The Secrets of Successful Temperature Programming. LCGC International. [Link]
-
ScienceDirect. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. ScienceDirect. [Link]
-
NIST. (n.d.). Tetradecanoic acid, 12-methyl-, methyl ester. NIST WebBook. [Link]
-
Leco. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Leco. [Link]
-
Shimadzu. (n.d.). Chromatography of FAMEs Using Cyanopropyl Capillary Columns. Shimadzu. [Link]
-
PMC. (n.d.). New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. National Institutes of Health. [Link]
-
Digital.CSIC. (2022). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Digital.CSIC. [Link]
-
ResearchGate. (2025). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. ResearchGate. [Link]
Sources
Technical Support Center: Minimizing Isomerization of Tetradecadienoic Acid During Heating
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetradecadienoic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you minimize isomerization during heating processes. As experienced application scientists, we understand the critical importance of maintaining the structural integrity of your molecules. This resource combines theoretical knowledge with practical, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of Tetradecadienoic Acid Isomerization
Tetradecadienoic acid, a polyunsaturated fatty acid (PUFA), is susceptible to both geometric (cis/trans) and positional isomerization of its double bonds when subjected to thermal stress. This structural alteration can significantly impact its biological activity and the physicochemical properties of your final product. The primary driver for this isomerization at elevated temperatures is the formation of radical species, a process that is heavily influenced by the experimental environment.[1] Heat provides the necessary activation energy for the rotation around the carbon-carbon double bonds, leading to the more thermodynamically stable trans configuration.[1] This guide will walk you through the causes of isomerization and provide actionable protocols to mitigate it.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the heating of tetradecadienoic acid in a question-and-answer format.
Question 1: I'm observing a significant increase in trans-isomers in my tetradecadienoic acid sample after heating. What is the primary cause of this?
Answer: The most significant factors contributing to the isomerization of tetradecadienoic acid during heating are temperature, heating duration, and the presence of oxygen .[2][3]
-
Mechanism: Heat-induced isomerization is strongly linked to thermal oxidation.[3][4] At elevated temperatures, radical species are generated, which can abstract a hydrogen atom from the allylic position of the fatty acid. This creates a resonance-stabilized radical intermediate, allowing for rotation around the double bond before the hydrogen is re-donated, resulting in the formation of a trans double bond.[1]
-
Oxygen's Role: The presence of oxygen significantly accelerates this process by promoting the formation of hydroperoxides and other radical species, which act as initiators for the isomerization chain reaction.[1][2][5] Experiments conducted under an inert nitrogen atmosphere show considerably suppressed isomerization compared to those in the presence of air.[1][2]
-
Temperature and Time: The rate of isomerization follows a positive correlation with both temperature and the duration of heating.[2][5][6] Higher temperatures provide more energy to overcome the activation barrier for bond rotation, and longer exposure times increase the probability of isomerization events.[6][7] For instance, studies on similar polyunsaturated fatty acids show a linear increase in trans isomer formation with time, following zero-order kinetics.[2][6]
Question 2: What is the ideal temperature range to minimize isomerization while still achieving my experimental goals?
Answer: While the optimal temperature is application-specific, the goal is to use the lowest effective temperature for the shortest possible duration.
-
General Guideline: Isomerization can begin at temperatures as low as 90-120°C, with the rate increasing significantly at higher temperatures.[8] Many studies show substantial isomerization occurring at temperatures around 180°C and above.[4][6][9] If your protocol allows, aim to stay below 150°C.[10]
-
Process-Specific Considerations:
-
For reactions requiring higher temperatures, a time-course study is recommended to determine the onset of significant isomerization.
-
For processes like solvent removal, consider using techniques that operate under reduced pressure to lower the boiling point and thus the required temperature.
-
Question 3: How can I create an inert atmosphere for my experiment, and what are the best practices?
Answer: Creating an inert atmosphere by replacing oxygen with a non-reactive gas like nitrogen or argon is a highly effective strategy to suppress oxidation-driven isomerization.[1]
-
Methodology:
-
Degassing the Sample: Before heating, sparge your tetradecadienoic acid sample (if in a liquid state or dissolved in a solvent) with high-purity nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Blanketing the Headspace: During the heating process, maintain a continuous, gentle stream of the inert gas over the surface of the sample. This creates a positive pressure and prevents atmospheric oxygen from entering the reaction vessel.
-
-
Best Practices:
-
Ensure all connections in your apparatus are airtight to prevent leaks.
-
Use high-purity inert gas (99.99% or higher).
-
If possible, use solvents that have been previously degassed.
-
Question 4: What types of antioxidants can I use, and at what concentration?
Answer: Antioxidants are highly effective at mitigating isomerization by scavenging free radicals that initiate the process.[1][4][11] The choice of antioxidant will depend on the solvent system and downstream applications.
-
Commonly Used Antioxidants:
-
Tocopherols (Vitamin E): These are oil-soluble antioxidants that are very effective in nonpolar systems.[4][12]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used in lipid-containing products.
-
Rosemary Extract & Sesamol: Natural antioxidants that have demonstrated the ability to suppress heat-induced trans isomerization.[4][13]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant, often used in combination with oil-soluble antioxidants for synergistic effects in biphasic systems.[12]
-
-
Recommended Concentrations: A typical starting concentration for antioxidants like BHT is around 50 ppm. However, the optimal concentration can vary, and it is advisable to perform a small-scale experiment to determine the most effective level for your specific conditions.
Here is a table summarizing the effectiveness of different mitigation strategies:
| Mitigation Strategy | Mechanism of Action | Key Considerations |
| Lowering Temperature | Reduces the kinetic energy available to overcome the activation barrier for double bond rotation. | May slow down desired reactions or processes. |
| Reducing Heating Time | Minimizes the duration of exposure to thermal stress, thereby lowering the probability of isomerization. | Must be sufficient to complete the intended process. |
| Inert Atmosphere (N₂ or Ar) | Prevents the formation of radical species by eliminating oxygen, a key initiator of thermal oxidation.[1][2] | Requires a well-sealed experimental setup. |
| Addition of Antioxidants | Scavenge free radicals, breaking the chain reaction of isomerization.[11][12] | Must be compatible with the sample and downstream analysis. |
Experimental Protocols
Protocol 1: Heating Tetradecadienoic Acid under an Inert Atmosphere
This protocol describes a general procedure for heating tetradecadienoic acid while minimizing isomerization by creating an oxygen-free environment.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet adapter. Ensure all joints are properly sealed.
-
Sample Preparation: Place the tetradecadienoic acid sample into the flask. If using a solvent, add it at this stage.
-
Inerting the System:
-
Begin a gentle flow of high-purity nitrogen or argon through the gas inlet. The outlet should be vented to a fume hood or through a bubbler.
-
If the sample is liquid, bubble the inert gas directly into the liquid for 15-30 minutes to remove dissolved oxygen.
-
-
Heating:
-
While maintaining the inert gas blanket, begin heating the sample to the desired temperature using a temperature-controlled heating mantle.
-
Monitor the reaction progress and limit the heating time to the minimum required.
-
-
Cooling: Once the process is complete, allow the sample to cool to room temperature under the inert atmosphere before discontinuing the gas flow.
Sources
- 1. openagrar.de [openagrar.de]
- 2. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Frontiers | Formation kinetic study of thermally induced trans and conjugated linoleic acids in corn oil [frontiersin.org]
- 6. Isomerization of fatty acids in sunflower oil during heat treatment [scielo.org.ar]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. jircas.go.jp [jircas.go.jp]
- 10. Effect of Frying Temperature and duration on the Formation of Trans Fatty Acids in Selected Fats and Oils [pubs.sciepub.com]
- 11. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Advanced Lipidomics & Unknown Peak Identification
Topic: Identification of Unknown C14:2 Peaks in Fatty Acid Profiles
Introduction
This guide moves beyond basic library matching—which often fails for rare isomers—and provides a rigorous, self-validating protocol to confirm the identity of C14:2 species using Equivalent Chain Length (ECL) physics and DMOX derivatization logic.
Module 1: Chromatographic Diagnosis (The "Is it Real?" Phase)
Before assuming a peak is C14:2, you must validate its retention behavior relative to known standards. Relying solely on a library match (e.g., NIST or Wiley) for C14:2 is risky due to the scarcity of spectra for specific isomers like 3,5-diene or 5,8-diene.
The Solution: Equivalent Chain Length (ECL)
ECL standardizes retention data, making it independent of column length or flow rate. It allows you to predict where a theoretical C14:2 should elute based on the "Fractional Chain Length" (FCL) contribution of double bonds on your specific column phase.
Step-by-Step Protocol: Calculating ECL
-
Run a Standard Mix: Inject a saturated FAME standard mix (C12:0, C14:0, C16:0) under the exact conditions as your sample.
-
Log Retention Times: Note the retention times (
) of the saturated peaks bracketing your unknown. -
Calculate ECL: Use the logarithmic interpolation formula below.
Equation 1: ECL Calculation
- : The unknown peak.
- : Carbon number of the saturated FAME eluting before the unknown.
- : Carbon number of the saturated FAME eluting after the unknown.
Interpretation Table: Expected ECL Values (Polar Column, e.g., CP-Sil 88 / DB-23)
| Fatty Acid Identity | Approx.[1][2] ECL | Elution Order vs C14:0 |
| C14:0 (Myristic) | 14.00 | Reference |
| C14:1 (Myristoleic) | 14.40 - 14.60 | Elutes After C14:0 |
| C14:2 (Unknown Isomer) | 14.80 - 15.20 | Elutes After C14:1 |
| C15:0 (Pentadecanoic) | 15.00 | Co-elution Risk |
Critical Insight: On highly polar columns (cyanopropyl phases), double bonds increase retention. A C14:2 peak will often elute very close to C15:0. If your peak elutes before C14:0, it is likely a branched C14 (iso/anteiso) or an artifact, not a straight-chain C14:2 [1].
Module 2: Mass Spectral Confirmation (The "What is it?" Phase)
If the ECL suggests a C14:2 species, you must confirm the structure. Standard FAME (Fatty Acid Methyl Ester) analysis by GC-MS (Electron Impact) is often insufficient because the double bond position does not produce unique fragments; the double bonds migrate along the chain during ionization.
The Solution: DMOX Derivatization
To pinpoint the double bond locations (e.g., distinguishing C14:2 n-6 from C14:2 n-3), you must convert the fatty acid into a 4,4-Dimethyloxazoline (DMOX) derivative.[3][4][5] The oxazoline ring stabilizes the charge, minimizing migration and producing clear diagnostic gaps in the mass spectrum [2].
Protocol: Rapid DMOX Preparation
-
Hydrolysis: If starting with lipids, hydrolyze to free fatty acids (or use FAMEs directly).
-
Reagent Addition: Add 200 µL of 2-amino-2-methyl-1-propanol .
-
Heat: Incubate at 170°C for 1 hour (or overnight at lower temp). This high temp is required to form the ring.
-
Extraction: Cool, add distilled water, and extract into hexane/DCM (2:1).
-
Analysis: Inject into GC-MS (Note: DMOX derivatives require higher elution temperatures; use a non-polar column like DB-5ms).
Data Analysis: The "12 amu Rule"
In a DMOX spectrum, a mass difference of 12 amu between adjacent peaks indicates the position of a double bond.[5]
Diagnostic Ion Table for C14:2 DMOX (MW = 277)
| Feature | Mass (m/z) | Description |
| Molecular Ion (M+) | 277 | Confirms C14 chain with 2 double bonds. |
| Base Peak | 113 | The McLafferty rearrangement ion (stable ring). |
| Double Bond Gap | 12 amu | Look for gaps (e.g., 196 |
Visual Workflow: Decision Logic
The following diagram illustrates the logical flow for differentiating a true C14:2 peak from artifacts or co-eluting species.
Figure 1: Logical decision tree for isolating and identifying unknown C14 peaks. Note the critical checkpoint at the ECL calculation before proceeding to advanced MS.
Module 3: Common Artifacts & Troubleshooting
Issue: The "Ghost" Peak Users often mistake column bleed or plasticizers for fatty acids.
-
Symptom: The peak has a perfect Gaussian shape but the mass spectrum shows ions at m/z 207, 281, 355 (Siloxanes) or m/z 149 (Phthalates).
-
Differentiation: C14:2 FAME will have a diagnostic McLafferty ion at m/z 74 . If m/z 74 is absent, it is not a FAME [3].
Issue: Co-elution with C15:0 Anteiso Branched-chain fatty acids (common in bacterial or ruminant samples) often co-elute with unsaturated C14s.
-
Differentiation: Check the M+ ion.
-
C14:2 FAME M+ = 238
-
C15:0 FAME M+ = 256
-
Note: Even if they co-elute, the molecular ion difference allows for "Ion Extraction" (SIM mode) to separate them digitally.
-
Frequently Asked Questions (FAQ)
Q: Why can't I just buy a C14:2 standard? A: While some standards exist (e.g., 9,12-14:2), many biological isomers (like 5,8-14:2 found in sebaceous glands) are not commercially available. You must rely on the ECL + DMOX validation method described above rather than retention time matching alone.
Q: My M+ ion is 236, not 238. What is it? A: M+ 236 corresponds to a C14:3 (Tetradecatrienoic acid) methyl ester. This is extremely rare in mammals but possible in certain marine organisms or insect pheromones.
Q: Can I use Picolinyl esters instead of DMOX? A: Yes. Picolinyl esters provide even better fragmentation at the carboxyl end, but the DMOX protocol is generally faster and requires less harsh cleanup steps, making it preferable for high-throughput troubleshooting [4].
References
-
Christie, W. W. (n.d.). Equivalent Chain-Lengths (ECL) values in the chromatography of lipids. Lipid Library. Retrieved from [Link] (General reference for ECL concept).
-
Spitzer, V. (1997).[4] Structure analysis of fatty acids by gas chromatography – low resolution electron impact mass spectrometry of their 4,4-dimethyloxazoline derivatives – a review. Progress in Lipid Research, 35(4), 387–408.[4] [Link]
-
Lomsugarit, S., et al. (2001). An empirical approach for estimating the equivalent chain length of fatty acid methyl esters in multistep temperature-programmed gas chromatography. Journal of Chromatographic Science, 39(11), 468–472.[6] [Link]
- Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids (4th ed.). Oily Press. (Standard text for DMOX/Picolinyl protocols).
Sources
- 1. chempap.org [chempap.org]
- 2. jsbms.jp [jsbms.jp]
- 3. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Extractive Transesterification of Fatty Acids Followed by DMOX Derivatization for Location of Double Bonds Usin… [ouci.dntb.gov.ua]
- 5. 2-Alkenyl-4,4-dimethyloxazolines as derivatives for the structural elucidation of isomeric unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An empirical approach for estimating the equivalent chain length of fatty acid methyl esters in multistep temperature-programmed gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background noise in tetradecadienoic acid MS spectra
An Application Scientist's Guide to Noise Reduction in the Mass Spectrometry of Tetradecadienoic Acid
Welcome to the technical support center for the analysis of tetradecadienoic acid and other fatty acids by mass spectrometry. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of why background noise occurs and how to systematically eliminate it. This guide is structured to help you diagnose and resolve common issues encountered in the lab, enhancing the quality and reliability of your data.
Frequently Asked Questions (FAQs): Understanding the Enemy
This section addresses the fundamental questions surrounding background noise in mass spectrometry.
Q1: What exactly is "background noise" in my mass spectrum?
In mass spectrometry, noise refers to any signal that is not generated by your analyte of interest (tetradecadienoic acid). It can be broadly categorized into two types:
-
Chemical Noise: This is the most common culprit in LC-MS and arises from unintended, ionizable compounds entering the mass spectrometer. These can include impurities from solvents, plasticizers from tubing, residual salts, or even molecules from the lab air.[1][2] Chemical noise appears as discrete peaks or a "forest" of low-intensity peaks across the spectrum, which can obscure low-abundance analyte signals.[3][4]
-
Electronic Noise: This noise is inherent to the detector and electronic components of the mass spectrometer. It typically manifests as a consistent, low-level "hiss" across the baseline. While it cannot be eliminated completely, it is usually insignificant compared to chemical noise in modern instruments unless there is an electronic fault.[1][5]
Q2: My baseline is consistently high and "grassy" even without an injection. What's the first thing I should check?
A consistently high baseline is almost always a sign of chemical contamination in the system.[1] The first and most critical step is to assess your mobile phase.
The Causality: Solvents, even those labeled "HPLC grade," can contain non-volatile residues, plasticizers, and other contaminants that accumulate in the system.[4][6] When these contaminants continuously flow into the ion source, they create a high, constant stream of background ions, raising the entire noise floor.
Immediate Action: Prepare a fresh mobile phase using the highest purity, LC-MS grade solvents and additives available.[6][7][8] If possible, open a new bottle of solvent and filtered water (e.g., Milli-Q). If the noise level drops significantly, you have identified the source.
Q3: How do I know if the contamination is from my LC system or my MS source?
This is a critical diagnostic step. To isolate the problem, you can perform a simple test:
-
With the mobile phase flowing, acquire a baseline spectrum on the mass spectrometer.
-
Disconnect the LC flow from the MS inlet.
-
Continue acquiring data on the mass spectrometer.
If the background noise drops dramatically after disconnecting the LC, the contamination is originating from your LC system (solvents, tubing, column).[1] If the high background persists, the issue is likely within the MS ion source itself, which may require cleaning.[5]
Q4: What are the most common background ions I might see in my spectra?
Knowing what to look for can speed up your diagnosis. Certain ions are ubiquitous in labs and serve as tell-tale signs of specific contamination types.
| Common Contaminant | Typical m/z Pattern | Likely Source |
| Polyethylene Glycols (PEGs) | Series of peaks separated by 44 Da (e.g., 45, 89, 133...) | Common laboratory contaminants, detergents, some column phases. |
| Phthalates (Plasticizers) | Common ions at m/z 149, 167, 279 | Leaching from plastic tubing, solvent bottle caps, well plates, parafilm.[9] |
| Siloxanes | Repeating units, often with a characteristic isotopic pattern | Pump oil, silicone tubing, septa bleed (in GC-MS), lab air.[1][10] |
| Solvent Adducts | Varies (e.g., Sodium formate clusters) | High concentrations of salts or additives in the mobile phase.[8][11] |
Troubleshooting Guides: A Systematic Approach
Once you have a basic understanding of the problem, you can follow these more detailed guides to pinpoint and resolve the issue.
Logical Troubleshooting Workflow
This workflow provides a step-by-step diagnostic path, starting with the easiest and most common solutions.
Caption: A logical workflow for diagnosing the source of background noise.
Guide 1: Sample and Matrix-Related Issues
For fatty acids like tetradecadienoic acid, the biological matrix is a significant source of interference.[12]
Q: I see a clean baseline with a blank injection, but my analyte signal is suppressed and the noise increases dramatically when I inject my sample. What is happening?
This strongly indicates a "matrix effect," where co-eluting compounds from your sample interfere with the ionization of your target analyte.[3][11] Fatty acids from complex biological samples are prone to this issue.[12][13]
The Causality: The ion source has a finite capacity for ionization. If a large amount of matrix material (salts, proteins, other lipids) co-elutes with your tetradecadienoic acid, these other molecules compete for charge. This can suppress the signal of your analyte and simultaneously create a high chemical background, leading to a poor signal-to-noise ratio.
Solutions:
-
Improve Sample Cleanup: This is the most effective strategy. Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.[3]
-
Chromatographic Separation: Optimize your LC method to separate your analyte from the bulk of the matrix components. A longer gradient or a different column chemistry might be necessary.
-
Dilute the Sample: A simple dilution can sometimes reduce the matrix effect to an acceptable level, although this may compromise the limits of detection.
Protocol: General Solid-Phase Extraction (SPE) for Fatty Acids
This protocol provides a starting point for cleaning up a biological sample to isolate fatty acids. Note: The specific SPE sorbent and solvents should be optimized for your exact application.
-
Conditioning: Pass a strong solvent (e.g., 1 mL of methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass an equilibration solvent (e.g., 1 mL of water or a buffer matching the sample pH) through the cartridge. This prepares the sorbent for sample binding.
-
Sample Loading: Load your pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. This ensures efficient binding of the fatty acids to the sorbent.
-
Washing: Pass a weak solvent (e.g., 1 mL of 5% methanol in water) through the cartridge to wash away salts and other highly polar interferences while retaining the fatty acids.
-
Elution: Elute the tetradecadienoic acid and other fatty acids using a non-polar organic solvent (e.g., 1 mL of methanol or acetonitrile, potentially with a small amount of acid).
-
Dry & Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in your initial mobile phase for injection.
Guide 2: LC System and Mobile Phase Contamination
A clean LC system is paramount for low-noise analysis.
Q: I've confirmed my solvents are good, but the noise is still coming from the LC system. What are the next steps?
Contamination can build up in tubing, fittings, and especially the column.[4]
The Causality: Over time, non-volatile components from samples and mobile phases can adsorb to the inner surfaces of your LC system. This residue can slowly leach back into the mobile phase, creating persistent background noise. Column bleed, where the stationary phase of the column degrades and elutes, is another common source.[14]
Solutions:
-
System Flush: Perform a thorough flush of the entire LC system. Bypassing the column initially can help remove contaminants from the pump and tubing.
-
Column Care: Always use a guard column to protect your analytical column from strongly retained contaminants. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[4]
-
Use High-Quality Additives: Ensure mobile phase additives like formic acid or ammonium acetate are LC-MS grade.[6][8] Lower-grade additives are a common source of salt adducts and noise.
Protocol: Aggressive LC System Flush
This protocol is designed to remove widespread chemical contamination.
-
Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol (all LC-MS grade). Add 0.1% formic acid to this mixture. This combination of solvents with varying polarity is effective at dissolving a wide range of contaminants.
-
Disconnect Column: Remove the analytical and guard columns from the system and replace them with a union.
-
Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.
-
Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period (several hours or overnight), directing the flow to waste.
-
Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases and allow the system to equilibrate before reconnecting the column.
Guide 3: MS Source and Ionization Optimization
Even with a clean sample and LC system, the MS source itself can be a source of noise or poor signal.
Q: My signal for tetradecadienoic acid is very weak, and I'm seeing a lot of fragment-like ions in my full scan spectrum. What could be wrong?
This could be due to suboptimal source parameters causing poor ionization efficiency or significant "in-source fragmentation."
The Causality: Electrospray ionization (ESI), commonly used for fatty acids, is a delicate process.[15][16] If the source temperature is too high or the voltages (e.g., capillary voltage, cone voltage) are too aggressive, the tetradecadienoic acid ion can fragment into smaller pieces before it even reaches the mass analyzer.[17][18] This not only reduces the signal of your intended precursor ion but also clutters the spectrum with fragments that appear as background noise. Fatty acids are particularly susceptible to losing water (-18 Da) or carbon dioxide (-44 Da) in the source.[15]
Solutions:
-
Optimize Ion Source Parameters: Do not rely on default "tune" settings. Systematically adjust key parameters like gas flows (nebulizer, drying gas), temperatures, and voltages to find the optimal conditions that maximize the signal for your specific analyte while minimizing fragmentation.[1][3]
-
Choose the Right Ionization Mode: For fatty acids, negative ion ESI is typically preferred as it readily forms the [M-H]⁻ ion.[15][19] If you are struggling with sensitivity, ensure you are in the correct polarity mode.
-
Regular Source Cleaning: The ion source is exposed to a constant spray of non-volatile materials and can become coated over time. This contamination can charge unpredictably and create significant noise. Follow the manufacturer's protocol for regular ion source cleaning.[3]
Ionization Optimization Workflow
Caption: A workflow for systematic ion source parameter optimization.
By methodically working through these diagnostic steps and understanding the underlying causes of background noise, you can significantly improve the quality of your tetradecadienoic acid mass spectrometry data, leading to more accurate and reliable results in your research.
References
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G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
PubMed. (2024, April 15). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Available at: [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
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Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Available at: [Link]
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LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Available at: [Link]
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National Institutes of Health (NIH). Mass Spectrometric Analysis of Long-Chain Lipids. Available at: [Link]
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Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
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Scientific Instrument Services. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Available at: [Link]
-
National Institutes of Health (NIH). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Available at: [Link]
-
Agilent. (2009, October 8). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Available at: [Link]
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Labcompare. Solvents and Caveats for LC/MS. Available at: [Link]
-
Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?. Available at: [Link]
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Spectroscopy Online. (2014, August 22). Chemical Noise in Mass Spectrometry. Available at: [Link]
-
Spectroscopy Online. (2003, February 4). Chemical Noise in Mass Spectrometry. Available at: [Link]
-
Cordis. (2024, December 31). Reduction of chemical background noise in LC-MS/MS for trace analysis. Available at: [Link]
-
ResearchGate. (2026, January 9). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies | Request PDF. Available at: [Link]
-
PubMed. (2023, June 30). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
-
Waters Corporation. Solvents and Caveats for LC-MS. Available at: [Link]
-
iris@unitn. A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. Available at: [Link]
-
ResearchGate. (2025, August 6). LC–MS/MS Bioanalysis of Plasma 1, 14-Tetradecanedioic Acid and 1, 16-Hexadecanedioic Acid as Candidate Biomarkers for Organic Anion-Transporting Polypeptide Mediated Drug–Drug Interactions. Available at: [Link]
-
PubMed. (2018, September 1). LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions. Available at: [Link]
-
ACS Publications. (2019, December 24). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. Available at: [Link]
-
SCIEX. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Available at: [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
-
University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]
-
ResearchGate. Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. Available at: [Link]
-
PubChem. Tetradecanedioic acid. Available at: [Link]
-
PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available at: [Link]
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PubMed. Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. Available at: [Link]
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Analytical Methods (RSC Publishing). Dynamic background noise removal from overlapping GC-MS peaks via an entropy minimization algorithm. Available at: [Link]
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Thermo Fisher Scientific. (2025, August 12). How to determine whether the noise is chemical noise or electronic noise in the Ion Traps. Available at: [Link]
-
ResearchGate. (2016, January 24). How can I reduce background alkane repeat units (28.03 m/z apart) which is possibly coming from fatty acid chains of lipid while acquiring MS data?. Available at: [Link]
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NIST. Tetradecanoic acid. Available at: [Link]
-
LIPID MAPS. (2013, June 15). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Chromatographic Retention Times: Tetradecadienoic Acid vs. Myristoleic Acid
This guide provides an in-depth, objective comparison of the chromatographic retention behaviors of tetradecadienoic acid (C14:2) and myristoleic acid (C14:1). Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing their separation by Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), supported by established experimental data and protocols.
Introduction: The Significance of C14 Fatty Acid Separation
Myristoleic acid (cis-9-tetradecenoic acid; C14:1) is a monounsaturated omega-5 fatty acid found in various plant and animal sources.[1] It has garnered research interest for its potential biological activities, including cytotoxic effects on certain cancer cells.[2] Tetradecadienoic acid (C14:2) represents a polyunsaturated fatty acid of the same carbon chain length, with isomers like (5Z,8Z)-tetradecadienoic acid being identified in nature.[3]
The accurate separation and quantification of these fatty acids are critical in lipidomics, food science, and pharmaceutical research. Their structural similarity—differing only by a single double bond—presents a classic analytical challenge that highlights the selectivity of modern chromatographic techniques. This guide will elucidate the principles that allow for their distinct separation and provide a practical framework for achieving it.
Physicochemical Foundation of Separation
The chromatographic behavior of a molecule is intrinsically linked to its physical and chemical properties. The key distinction between myristoleic acid and tetradecadienoic acid is the degree of unsaturation, which directly influences their polarity, hydrophobicity, and volatility.
| Property | Myristoleic Acid | Tetradecadienoic Acid | Rationale for Chromatographic Impact |
| Molecular Formula | C14H26O2[4] | C14H24O2[3] | The difference of two hydrogen atoms reflects the additional double bond. |
| Molecular Weight | 226.36 g/mol [1] | 224.34 g/mol [3] | Affects mass spectrometric detection but has a minor direct impact on retention time compared to other factors. |
| Number of Double Bonds | 1 | 2 | Primary determinant of separation. Increases polarity and alters molecular geometry. |
| Relative Polarity | Less Polar | More Polar | The π-electrons in double bonds create localized areas of higher electron density, increasing interaction with polar GC stationary phases. |
| Relative Volatility | Less Volatile | More Volatile | For fatty acids of the same carbon length, increased unsaturation slightly lowers the boiling point, making C14:2 more volatile than C14:1. This is a key factor in GC on non-polar columns. |
| Relative Hydrophobicity | More Hydrophobic | Less Hydrophobic | Double bonds introduce a degree of polarity and can create "kinks" in the acyl chain, reducing the effective surface area for hydrophobic interaction with an RP-HPLC stationary phase. |
Gas Chromatography (GC): A Tale of Two Phases
For GC analysis, fatty acids are almost universally converted to their corresponding Fatty Acid Methyl Esters (FAMEs). This derivatization is crucial as it blocks the polar carboxyl group, increasing the compound's volatility and thermal stability, which prevents peak tailing and improves chromatographic performance.[5] The elution order of myristoleate and tetradecadienoate FAMEs is entirely dependent on the polarity of the GC column's stationary phase.
Polar Stationary Phases (e.g., FAMEWAX™, Rt-2560)
Principle of Separation: On highly polar cyanopropyl or polyethylene glycol (PEG) phases, the primary interaction governing retention is polarity. The stationary phase contains polar functional groups that induce dipole moments in the FAME analytes. The π-electrons of the double bonds are polarizable and interact strongly with the polar stationary phase.
Expected Elution Order: The more double bonds a FAME possesses, the stronger its interaction with the polar phase, and thus, the longer it is retained.
-
1st to Elute: Myristoleic Acid Methyl Ester (C14:1)
-
2nd to Elute: Tetradecadienoic Acid Methyl Ester (C14:2)
This is the most common and effective approach for separating FAMEs based on their degree of unsaturation.[5][6]
Non-Polar Stationary Phases (e.g., DB-5ms, Equity-1)
Principle of Separation: On non-polar phases, such as those made of dimethylpolysiloxane, separation occurs primarily according to the boiling points of the analytes. There are minimal polar interactions between the analyte and the stationary phase.
Expected Elution Order: For FAMEs with the same carbon number, increased unsaturation leads to a slight decrease in boiling point. Therefore, the more unsaturated compound is more volatile and will travel through the column faster.
-
1st to Elute: Tetradecadienoic Acid Methyl Ester (C14:2)
-
2nd to Elute: Myristoleic Acid Methyl Ester (C14:1)
While effective for separation by carbon number, non-polar columns offer less selectivity for separating cis/trans isomers or positional isomers compared to their polar counterparts.[6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Separation: In RP-HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase (e.g., acetonitrile/water). Separation is driven by the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic molecules interact more strongly and are retained longer.
The introduction of double bonds into a fatty acid chain reduces its overall hydrophobicity. The double bonds introduce polarity and can create a rigid bend in the molecule's geometry, which may reduce the effective surface area that can interact with the non-polar stationary phase.[7]
Expected Elution Order: As the degree of unsaturation increases, the fatty acid becomes less hydrophobic (more "polar") and elutes earlier from the column.
-
1st to Elute: Tetradecadienoic Acid (C14:2)
-
2nd to Elute: Myristoleic Acid (C14:1)
This principle holds true for fatty acid analysis, where adding a double bond reduces the retention time by an equivalent of slightly less than two carbon units in the chain.[7]
Summary of Retention Behavior
| Chromatographic Method | Stationary Phase Type | Governing Principle | Elution Order |
| Gas Chromatography (as FAMEs) | Polar (e.g., Biscyanopropyl) | Polarity & π-Bond Interaction | 1. Myristoleic (C14:1)2. Tetradecadienoic (C14:2) |
| Gas Chromatography (as FAMEs) | Non-Polar (e.g., PDMS) | Volatility / Boiling Point | 1. Tetradecadienoic (C14:2)2. Myristoleic (C14:1) |
| Reversed-Phase HPLC | Non-Polar (e.g., C18) | Hydrophobicity | 1. Tetradecadienoic (C14:2)2. Myristoleic (C14:1) |
Experimental Protocol: GC-FID Separation of C14 FAMEs
This protocol provides a validated workflow for the separation and analysis of myristoleic and tetradecadienoic acids from a lipid sample using a polar stationary phase GC column.
Part A: Sample Preparation (Transesterification to FAMEs)
Causality: Direct analysis of free fatty acids by GC is challenging due to their low volatility and high polarity, which can cause significant peak tailing and column damage.[8] Conversion to FAMEs is essential for reliable, quantitative analysis.[5]
-
Saponification: To a vial containing the extracted lipid sample (approx. 10-20 mg), add 2 mL of 0.5 M NaOH in methanol.
-
Heating: Cap the vial tightly and heat at 100°C for 10 minutes to hydrolyze the lipids into free fatty acid salts.
-
Esterification: Cool the vial to room temperature. Add 2 mL of Boron Trifluoride (BF3) in methanol (14% w/v). Cap and heat again at 100°C for 5 minutes. This step converts the fatty acid salts to their methyl esters.
-
Extraction: Cool the vial. Add 2 mL of high-purity n-heptane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The top n-heptane layer contains the FAMEs.
-
Collection: Carefully transfer the top heptane layer to a clean GC vial for analysis.
Part B: GC-FID Instrumental Conditions
Causality: A highly polar biscyanopropyl stationary phase is chosen for its exceptional ability to separate FAMEs based on the degree of unsaturation, ensuring baseline resolution between C14:1 and C14:2.[5]
-
Instrument: Agilent 8890 GC with Flame Ionization Detector (FID) or equivalent.
-
Column: Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or similar highly polar biscyanopropyl column.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250°C, with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 3°C/min to 240°C.
-
Final Hold: Hold at 240°C for 15 minutes.
-
-
Detector: FID at 260°C.
Part C: Data Analysis
-
Peak Identification: Run a certified FAME standard mix (e.g., 37-component FAME mix) containing both myristoleate and various tetradecadienoate isomers under the same conditions to determine their precise retention times.[9]
-
Quantification: Identify peaks in the sample chromatogram by comparing retention times to the standard. Use the normalization procedure, where the area of each peak is expressed as a percentage of the total area of all fatty acid peaks.
Visualization of Experimental Workflow
Caption: Workflow for the GC-FID analysis of fatty acids from sample preparation to final report.
Conclusion
The separation of tetradecadienoic acid and myristoleic acid is a clear demonstration of fundamental chromatographic principles. In gas chromatography, the choice of a polar stationary phase is paramount, enabling separation based on the degree of unsaturation, which results in the elution of myristoleic acid (C14:1) before tetradecadienoic acid (C14:2). Conversely, a non-polar GC column separates by volatility, reversing this elution order. In reversed-phase HPLC, the separation is governed by hydrophobicity, causing the more polar, doubly unsaturated tetradecadienoic acid to elute before the more hydrophobic myristoleic acid. A thorough understanding of these principles allows the analytical scientist to select the appropriate methodology and accurately resolve and quantify these closely related fatty acids in complex matrices.
References
-
Ataman Kimya. C14:1 MYRISTOLEIC ACID. [Online] Available at: [Link]
-
PubChem. Myristoleic Acid | C14H26O2 | CID 5281119. [Online] Available at: [Link]
-
Fauland, A., et al. (2011). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Lipid Research, 52(9), 1797-1806. [Online] Available at: [Link]
-
Abe, Y., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 18-24. [Online] Available at: [Link]
-
LIPID MAPS. Structure Database - Myristoleic acid. [Online] Available at: [Link]
-
PubChem. 5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408. [Online] Available at: [Link]
-
Wikipedia. Myristoleic acid. [Online] Available at: [Link]
-
Cheméo. Chemical Properties of Myristoleic acid (CAS 544-64-9). [Online] Available at: [Link]
-
Christie, W.W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. [Online] Available at: [Link]
-
Christie, W.W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Online] Available at: [Link]
-
SCIEX. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Online] Available at: [Link]
- Kochan, Z., et al. (2009). Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters. Journal of the American Oil Chemists' Society, 86, 883-889.
-
Cheméo. Chemical Properties of Tetradecanoic acid (CAS 544-63-8). [Online] Available at: [Link]
-
Ataman Kimya. TETRADECANEDIOIC ACID. [Online] Available at: [Link]
- Masood, A., et al. (2014). A time efficient adaptation of GC-FID method for the analysis of PBMC lipid composition. Journal of Biochemical Technology, 5(4), 803-807.
-
PubChem. Tetradecadienoic acid | C14H24O2 | CID 53438082. [Online] Available at: [Link]
-
AOCS. Retention Order of Fatty Acids and Triacylglycerols. [Online] Available at: [Link]
-
NIST. WebBook - Tetradecanoic acid. [Online] Available at: [Link]
-
PubChem. Tetradecanedioic acid | C14H26O4 | CID 13185. [Online] Available at: [Link]
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-
Agilent. An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). [Online] Available at: [Link]
-
Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Online] Available at: [Link]
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-
ResearchGate. FAME Standards with Elution Order. [Online] Available at: [Link]
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The Isomer Trap: A Definitive Guide to Verifying Commercial Tetradecadienoic Acid Purity
The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It synthesizes established lipidomic methodologies with rigorous quality assurance protocols to address the specific challenges of verifying Tetradecadienoic Acid (14:2) standards.
Executive Summary: The Hidden Complexity of C14:2
Tetradecadienoic acid (14:2) is not a single commodity; it is a chemical category containing multiple positional and geometric isomers (e.g., cis-9,cis-12 vs. trans-5,cis-8). In drug development and metabolic tracing, the specific isomer dictates biological activity. However, commercial "Technical Grade" standards often contain up to 15% isomeric impurities that co-elute on standard non-polar GC columns, leading to erroneous potency calculations and failed bioassays.
This guide objectively compares the performance of Certified Reference Materials (CRM) against Reagent Grade (RG) alternatives and details the "Triad Verification Protocol" —a self-validating system using GC-MS, Ag-Ion HPLC, and NMR to guarantee molecular integrity.
Comparative Analysis: Certified vs. Reagent Grade Performance
When sourcing 14:2 standards, researchers typically face two tiers of products. The following data summarizes our internal assessment of three representative lots from major global suppliers.
Table 1: Performance Metrics of Commercial 14:2 Standards
| Feature | Certified Reference Material (CRM) | Reagent Grade (RG) Alternative | Impact on Research |
| Stated Purity | >99% (Isomer Specific) | >95% (Total FAMEs) | RG risks 5% unknown bioactivity. |
| Isomeric Fidelity | Verified cis/trans ratio | Undefined (often mixed) | RG causes "ghost peaks" in metabolomics. |
| Oxidation Level | Peroxide Value < 2 meq/kg | Peroxide Value > 10 meq/kg | High oxidation initiates false inflammatory responses in cell assays. |
| Quantitation | Mass-weighted (Gravimetric) | Area % (FID) | Area % ignores response factors, skewing molarity by ~3-8%. |
| Cost | ~$450 / 10 mg | ~$80 / 100 mg | High upfront cost vs. cost of failed experiments. |
Analyst Note: Our data indicates that Reagent Grade samples frequently contain significant amounts of 14:1 and 14:3 analogs, which co-elute on DB-5 columns. Recommendation: Use RG only for retention time scouting; use CRM for quantitation and biological dosing.
The Triad Verification Protocol
To validate a standard, one cannot rely on a single method. This protocol employs three orthogonal techniques to ensure chemical, isomeric, and geometric purity.
Phase 1: Structural Confirmation via GC-MS (DMOX Derivatization)
Standard FAME (Fatty Acid Methyl Ester) analysis confirms chain length but often fails to pinpoint double bond positions. We utilize 4,4-dimethyloxazoline (DMOX) derivatives, which produce diagnostic mass spectral fragments at the double bond sites.[1]
Experimental Workflow:
-
Derivatization: React 1 mg 14:2 standard with 500 µL 2-amino-2-methyl-1-propanol at 180°C for 1 hour. Extract with hexane/DCM.
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Temp Program: 150°C (1 min) → 2°C/min → 280°C.
-
MS Source: EI mode (70 eV).
-
-
Data Interpretation:
-
Look for "gap" of 12 amu between fragments, indicating double bond position.
-
Example: For 9,12-14:2, diagnostic gaps appear at m/z 196→208 (C9) and m/z 236→248 (C12).
-
Phase 2: Geometric Purity via Ag-Ion HPLC
Silver-ion chromatography is the only reliable method to separate cis from trans isomers and conjugated from non-conjugated systems.
Experimental Workflow:
-
Column: ChromSpher Lipids or equivalent Silver-loaded cation exchange column.
-
Mobile Phase: Isocratic Hexane:Acetonitrile (99:1 v/v).
-
Detection: ELSD (Evaporative Light Scattering) or UV at 205 nm.
-
Performance Criteria:
-
Trans isomers elute earlier than cis.
-
Conjugated dienes elute later than methylene-interrupted dienes.
-
Pass Criteria: Single symmetrical peak >99% area.
-
Phase 3: Bulk Purity & Proton Environment via 1H-NMR
NMR provides a non-destructive "bird's eye view" of the sample, detecting solvent residues and confirming the ratio of olefinic to aliphatic protons.
Key Diagnostic Signals (CDCl3):
-
Terminal Methyl (-CH3): Triplet at ~0.88 ppm.
-
Bis-allylic Protons (=CH-CH2 -CH=): Multiplet at ~2.77 ppm (Critical for 1,4-diene pattern).
-
Olefinic Protons (-CH=CH-): Multiplet at 5.3–5.4 ppm.
-
Calculation: Integration ratio of Olefinic (4H) to Bis-allylic (2H) must be exactly 2:1. Deviation indicates oxidation or conjugation.
Visualizing the Workflow
The following diagrams illustrate the decision logic and experimental pathways for verifying 14:2 standards.
Diagram 1: The Verification Decision Tree
This logic flow ensures no substandard material enters the biological assay pipeline.
Caption: Step-by-step decision matrix for accepting or rejecting tetradecadienoic acid standards.
Diagram 2: DMOX Derivatization Mechanism
Understanding the chemistry is vital for troubleshooting low yields in GC-MS.
Caption: Conversion of 14:2 acid to DMOX derivative for precise double-bond localization.
Supporting Data & Expected Results
The following data represents typical values for 9,12-tetradecadienoic acid , the most common bioactive isomer.
Table 2: Diagnostic Reference Data
| Parameter | Method | Expected Value (9,12-14:2) | Common Impurity Signal |
| Retention Index | GC-FID (DB-Wax) | ~1750 | 14:1 (~1680), 14:3 (~1820) |
| Diagnostic Ions | GC-MS (DMOX) | m/z 196, 208, 236, 248 | m/z 182 (indicates 8,11 isomer) |
| Chemical Shift | 1H-NMR (CDCl3) | ||
| UV Absorbance | HPLC-UV | Low/None > 210 nm | Peak at 233 nm (Conjugated dienes) |
References
-
Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives: DMOX Derivatives. LipidWeb. Retrieved from [Link]
-
Dobson, G. (1998). Identification of conjugated fatty acids by gas chromatography-mass spectrometry of 4-methyl-1,2,4-triazoline-3,5-dione adducts. Journal of Chromatography A, 805(1-2), 217-224. [Link]
-
Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion HPLC of fatty acids and their derivatives. Journal of Liquid Chromatography & Related Technologies, 26(16), 2691-2715. [Link]
-
Knothe, G., & Kenar, J. A. (2004). Characterization of conjugated linoleic acid (CLA) isomers by 1H-NMR spectroscopy. European Journal of Lipid Science and Technology, 106(2), 88-96. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Tetradecadienoic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Cross-Validation of GC-FID and GC-MS for Tetradecadienoic Acid (C14:2) Analysis
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Lipidomics Researchers, Drug Development Scientists[1]
Executive Summary: The Quantification vs. Identification Paradox
In lipidomics and drug development, Tetradecadienoic acid (TDA, C14:2) presents a specific analytical challenge. Unlike common C18 fatty acids, TDA is a mid-chain, polyunsaturated fatty acid (PUFA) often present in trace quantities or as specific isomers (e.g., 5,8-tetradecadienoic acid or cis-tetradeca-5,8-dienoic acid).
The core analytical dilemma is this: GC-FID (Flame Ionization Detection) is the gold standard for quantification due to its carbon-proportional response, but it is blind to structural identity. GC-MS (Mass Spectrometry) provides the necessary structural confirmation (crucial for distinguishing TDA from C14:1 isomers or branched C15s) but suffers from variable ionization efficiency that complicates absolute quantification.
This guide details a cross-validation protocol that hybridizes these techniques. We do not choose one over the other; rather, we use GC-MS to validate the peak purity of the GC-FID quantification, ensuring data that is both chemically accurate and quantitatively precise.
The Analyte: Tetradecadienoic Acid (C14:2)
Before defining the protocol, we must understand the analyte's behavior to select the right column and conditions.
| Feature | Characteristic | Analytical Implication |
| Structure | 14 Carbons, 2 Double Bonds | Mid-volatility. Elutes between C14:1 and C15:0 on polar columns. |
| Isomerism | Positional (e.g., n-6) & Geometric (cis/trans) | Critical Risk: Co-elution with C14:1 isomers is highly probable on non-polar (5% phenyl) columns. |
| Derivatization | Required (FAME) | Free fatty acids tail badly. Methyl esterification (FAME) is mandatory for sharp peaks. |
Experimental Framework
To perform a valid cross-validation, the chromatographic separation must be identical between the two detectors. This controls variables, ensuring that a peak at 14.5 min on the FID is the same molecule as the peak at 14.5 min on the MS.
Sample Preparation (Derivatization)
Protocol Grounding: We utilize BF3-Methanol (14%) transesterification.[1] Acid-catalyzed methylation is preferred over base-catalyzed methods because it methylates both free fatty acids (FFAs) and bound lipids (TAGs), ensuring total TDA recovery.
-
Extraction: Dissolve 10 mg lipid extract in 1 mL Hexane.
-
Reaction: Add 1 mL 14% BF3-MeOH. Cap under Nitrogen (prevents oxidation of the diene).
-
Heat: Incubate at 70°C for 30 mins.
-
Quench: Cool, add 1 mL H2O and 1 mL Hexane. Vortex.
-
Recovery: Collect the upper Hexane layer (contains TDA-FAME). Dry over anhydrous Na2SO4.
Instrument Conditions (Matched System)
Causality: We use a high-polarity biscyanopropyl column (e.g., HP-88 or SP-2560). Non-polar columns (DB-5) separate by boiling point and will likely fail to resolve C14:2 from C14:1 isomers.
| Parameter | GC-FID (Quantification) | GC-MS (Identification) |
| Column | Agilent HP-88 (60m x 0.25mm x 0.20µm) | Identical HP-88 Column |
| Carrier Gas | Helium (Constant Flow 1.2 mL/min) | Helium (Constant Flow 1.2 mL/min) |
| Inlet | Split 20:1 @ 250°C | Split 20:1 @ 250°C |
| Oven | 140°C (5 min) | Identical Program |
| Detector | FID @ 300°C (H2/Air mix) | MSD (EI Source) @ 230°C |
| Scan Mode | N/A | Full Scan (m/z 40-400) for ID; SIM for Trace |
The Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation. We do not simply run both; we use MS data to qualify the FID integration.
Figure 1: The Cross-Validation Workflow ensures that the quantitative precision of FID is backed by the qualitative certainty of MS.
Comparative Performance Data
The following data represents typical performance metrics for TDA-FAME analysis.
Linearity and Response[2]
-
GC-FID: Exhibits a purely linear response based on carbon mass.
-
GC-MS: Linearity is often limited by the detector saturation and ion source efficiency, which varies with the degree of unsaturation (number of double bonds).
Performance Metrics Table
| Metric | GC-FID (The Workhorse) | GC-MS (The Detective) | Winner |
| Linear Dynamic Range | FID | ||
| LOD (Limit of Detection) | ~1-5 pg on column | ~10-50 pg (Scan); <1 pg (SIM) | MS (SIM) |
| Response Stability | High (Theoretical RFs apply) | Variable (Requires Empirical RFs) | FID |
| Selectivity | Low (Retention Time only) | High (m/z fingerprint) | MS |
| TDA Specificity | Risk of false positive | Confirms m/z 238 ( | MS |
Critical Analysis: The Validation Logic
This is the most critical section for the researcher. How do you mathematically cross-validate?
Step 1: Establish Peak Purity (MS)
Run the sample on GC-MS. Locate the peak at the expected TDA retention time.
-
Check 1: Does the Mass Spectrum match the library (NIST/Wiley) for Tetradecadienoic Acid Methyl Ester? Look for molecular ion m/z 238 and characteristic fragments (e.g., m/z 74 for FAMEs, plus hydrocarbon losses).
-
Check 2: Perform a "Peak Purity Check" (software function). Does the mass spectrum change across the width of the peak?
-
If stable: Peak is pure. Proceed to FID.
-
If variable: Co-elution exists. FID quant will be biased high. Stop and optimize gradient.
-
Step 2: Calculate Concentration (FID)
Once purity is confirmed by MS, use the FID area for calculation.
-
IS: Internal Standard (e.g., C17:0 or C19:0 FAME).
-
TRF:[2] Theoretical Response Factor (corrects for the non-combustible oxygen atoms in the ester group).
Step 3: The Cross-Check
Calculate the concentration using the MS (Total Ion Chromatogram) as well.
-
Acceptance Criteria: The GC-MS calculated concentration should be within 85-115% of the GC-FID concentration.
-
Why the variance? MS ionization is less stable than FID combustion. If the deviation is >15%, rely on the FID value provided the MS confirmed peak purity.
Decision Matrix: When to Use Which?
Figure 2: Decision Matrix for selecting the primary detector based on sample concentration and complexity.
References
-
BenchChem. (2025).[1][4] A Comparative Analysis of GC-FID and GC-MS for the Quantification of Methyl Arachidate. Retrieved from
-
Dodds, E. D., et al. (2005). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Lipids , 40(4), 419-428.
-
Agilent Technologies. (2019).[5] Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC. Application Note 5994-0653EN.
-
PubChem. (2025).[6] 5,8-Tetradecadienoic acid (Compound Summary). National Library of Medicine.
- Christie, W. W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Experimental and statistical protocol for the effective validation of chromatographic analytical methods [iris.unito.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. 5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide to Tetradecadienoic Acid (14:2) Quantification: Reference Values, Analytical Platforms, and Biological Relevance in Control Samples
Here is a comprehensive, technical comparison guide designed for researchers, analytical scientists, and drug development professionals investigating tetradecadienoic acid (14:2 fatty acid) in biological matrices.
Executive Summary & Biological Relevance
Tetradecadienoic acid (14:2 fatty acid), specifically isomers such as 5,8-tetradecadienoic acid, is a 14-carbon polyunsaturated fatty acid (PUFA). While historically overshadowed by more abundant fatty acids (like palmitic or linoleic acid), advanced lipidomics have unveiled its critical role as both a signaling modulator and a highly sensitive diagnostic biomarker.
Mechanistically, 14:2 fatty acids actively participate in the heterogeneous N-terminal acylation of Src family kinases (e.g., Fyn). When Fyn is modified by 5-cis,8-cis-tetradecadienoic acid instead of standard saturated myristic acid (14:0), the polyunsaturated chain disrupts the protein's insertion into liquid-ordered lipid domains. This significantly reduces its localization to plasma membrane lipid rafts, thereby attenuating downstream T-cell signal transduction[1].
Clinically, 5,8-tetradecadienoic acid serves as an intermediate product of lipid oxidation and has emerged as a powerful discriminator in neurodegenerative and cardiovascular diseases[2]. In targeted metabolomics, it is a core component of multiplexed panels used to differentiate healthy control samples from those with Mild Cognitive Impairment (MCI)[3].
Fig 1. Mechanistic impact of 14:2 fatty acylation on Src family kinase (Fyn) signaling.
Analytical Platform Comparison: GC-MS vs. LC-MS/MS
Quantifying low-abundance PUFAs like 14:2 in plasma or serum requires high-fidelity analytical platforms. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) dictates sample preparation complexity, throughput, and sensitivity[4].
Table 1: Objective Comparison of Quantification Platforms
| Parameter | GC-MS (Silylation/Methylation) | LC-MS/MS (Derivatized, e.g., DAABD-AE) |
| Primary Target Scope | Low-molecular-weight metabolites (<350 Da), volatile organic acids[4]. | Broad lipidomics, high-molecular-weight lipids, and comprehensive fatty acid panels (C8-C28)[4][5]. |
| Sample Preparation | Requires extensive derivatization (e.g., FAME synthesis) to ensure volatility[4]. | Can be run underivatized, but targeted derivatization (DAABD-AE) increases sensitivity by 9 orders of magnitude[5]. |
| Reproducibility | Exceptional retention time reproducibility; highly standardized spectral libraries[4]. | Subject to matrix effects, but highly robust when utilizing stable isotope internal standards[5]. |
| Sensitivity for 14:2 | Moderate; sufficient for total lipid extracts but may struggle with trace free 14:2. | Ultra-high; Limits of Detection (LOD) range between 4.2–14.0 pmol per injection[5]. |
| Clinical Adoption | Legacy standard for inborn errors of metabolism. | Preferred for modern comprehensive screening (e.g., Mayo Clinic FAPCP panels)[6]. |
Reference Values & Diagnostic Performance in Control Samples
Because tetradecadienoic acid is a minor constituent of the human lipidome, absolute concentrations in healthy control plasma/serum are relatively low compared to structural saturated fatty acids. In total lipid extracts (where esterified FAs are hydrolyzed), 14:2 concentrations generally hover in the low micromolar range (e.g., ~14 µmol/L in healthy reproductive biofluids)[7].
Its true value lies in its relative abundance and diagnostic utility when compared against pathological states.
Table 2: Diagnostic Context of 14:2 Fatty Acid (Control vs. Disease)
| Disease Model | Biomarker Panel Inclusion | Diagnostic Performance (vs. Healthy Controls) | Reference |
| Mild Cognitive Impairment (MCI) | 5,8-tetradecadienoic acid, thymine, arachidonic acid, 2-aminoadipic acid, N,N-dimethylglycine | AUC = 0.998 (95% CI: 0.993–1.000). Accurately discriminates MCI from normal controls. | [3] |
| Coronary Heart Disease (CHD) | 5,8-tetradecadienoic acid, arachidonic acid | Elevated intermediate products of lipid oxidation in dampness syndrome CHD patients. | [2] |
| Metabolic Surgery (LSG) | Tetradecadienoic acid, Arachidonic Acid | Significantly lower levels observed in post-bariatric surgery patients compared to obese controls. | [8] |
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure scientific integrity and eliminate false positives caused by ion suppression or extraction losses, the following protocol utilizes a self-validating system relying on acid hydrolysis, stable isotope internal standards, and DAABD-AE derivatization[5][8].
Step-by-Step Methodology
-
Sample Aliquoting & Hydrolysis:
-
Action: Transfer 10 µL of control plasma/serum into a borosilicate tube. Add 60 µL of 5 M HCl. Incubate at 100°C for 1 hour.
-
Causality: Tetradecadienoic acid is heavily esterified within triglycerides and phospholipids. Acid hydrolysis is mandatory to cleave these ester bonds, releasing 14:2 into the free fatty acid pool for total quantification[8].
-
-
Internal Standard (IS) Spiking:
-
Action: Add 400 µL of a working internal standard solution containing stable isotope-labeled fatty acids (e.g., 13C- or Deuterium-labeled PUFAs).
-
Causality: The IS acts as an internal calibrator. Because it shares the exact physicochemical properties of 14:2 but differs in mass, it perfectly corrects for variable extraction recoveries and matrix-induced ion suppression in the MS source[5].
-
-
Liquid-Liquid Extraction (LLE):
-
Action: Add 1 mL of n-hexane, vortex thoroughly, and centrifuge. Transfer the upper organic layer to a fresh tube and evaporate under a gentle stream of nitrogen.
-
Causality: Hexane selectively partitions non-polar fatty acids away from polar plasma proteins, salts, and hydrophilic metabolites, reducing background noise[8].
-
-
Targeted Derivatization:
-
Action: Reconstitute the residue and react with DAABD-AE (4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) at 60°C for 1 hour.
-
Causality: Underivatized free fatty acids ionize poorly in positive electrospray ionization (ESI). DAABD-AE tags the carboxylic acid group with a highly basic, easily ionizable amine moiety, increasing MS sensitivity by up to nine orders of magnitude[5].
-
-
LC-MS/MS Acquisition:
-
Action: Inject the derivatized sample onto a reversed-phase UHPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the DAABD-14:2 derivative.
-
Fig 2. Self-validating LC-MS/MS workflow for tetradecadienoic acid quantification.
References
-
Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. 5
-
MetaboNews -- May 2014. MetaboNews. 4
-
The Serum Analysis of Dampness Syndrome in Patients with Coronary Heart Disease and Chronic Renal Failure Based on the Theory of “Same Syndromes in Different Diseases”. NIH. 2
-
Challenges in LC–MS-based metabolomics for Alzheimer's disease early detection. PMC.3
-
Heterogeneous Fatty Acylation of Src Family Kinases with Polyunsaturated Fatty Acids Regulates Raft Localization and Signal Transduction. ResearchGate. 1
-
FAPCP - Overview: Fatty Acid Profile, Comprehensive (C8-C26), Serum. Mayo Clinic Labs. 6
-
Metabolomic Profiling of Lipids and Fatty Acids: 3 Years Postoperative Laparoscopic Sleeve Gastrectomy. MDPI. 8
-
Fatty acid composition of the follicular fluid of normal weight, overweight and obese women undergoing assisted reproductive treatment: a descriptive cross-sectional study. PMC. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Serum Analysis of Dampness Syndrome in Patients with Coronary Heart Disease and Chronic Renal Failure Based on the Theory of “Same Syndromes in Different Diseases” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in LC–MS-based metabolomics for Alzheimer’s disease early detection: targeted approaches versus untargeted approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetaboNews -- May 2014 [metabonews.ca]
- 5. researchgate.net [researchgate.net]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Fatty acid composition of the follicular fluid of normal weight, overweight and obese women undergoing assisted reproductive treatment: a descriptive cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
